Cyclohexylmethyl-thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclohexylmethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZUQNWMRFWSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474023 | |
| Record name | Cyclohexylmethyl-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-28-2 | |
| Record name | Thiourea, N-(cyclohexylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66892-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylmethyl-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Cyclohexylmethyl-Thiourea Derivatives
This guide provides an in-depth exploration of the synthesis of N-cyclohexylmethyl-N'-substituted thioureas, a class of compounds with significant potential in drug discovery and development. We will delve into the core chemical principles, provide field-proven experimental protocols, and discuss the critical aspects of reaction optimization and product characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.
Introduction: The Significance of the Thiourea Scaffold
The thiourea moiety is a versatile structural motif and a key pharmacophore in a multitude of biologically active compounds. Its ability to form strong hydrogen bonds and coordinate with metal ions underpins its diverse applications, ranging from enzyme inhibitors to antimicrobial and anticancer agents.[1][2] The synthesis of asymmetrically substituted thioureas, such as those derived from cyclohexylmethylamine, allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents. This guide focuses on the robust and widely applicable synthetic route involving the reaction of cyclohexylmethylamine with various isothiocyanates.
The Core Synthesis: Reaction Mechanism and Principles
The formation of a thiourea from an amine and an isothiocyanate is a classic example of nucleophilic addition.[3] The reaction proceeds through a straightforward and generally high-yielding mechanism.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclohexylmethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate.
-
Proton Transfer: A subsequent proton transfer from the amine nitrogen to the nitrogen of the former isothiocyanate group results in the formation of the stable thiourea product.
This reaction is typically exothermic and proceeds readily under mild conditions. The choice of solvent and reaction temperature can be optimized to ensure complete conversion and minimize side reactions.
Reagent Selection and Reaction Conditions: A Strategic Approach
The success of the synthesis hinges on the appropriate selection of reagents and the optimization of reaction parameters.
Cyclohexylmethylamine: The Core Building Block
Cyclohexylmethylamine serves as the primary amine in this synthesis. Its aliphatic and somewhat sterically hindered nature can influence reaction kinetics compared to smaller, linear amines. It is crucial to use a high-purity grade of this amine to avoid the introduction of impurities into the final product.
The Isothiocyanate: The Key to Diversity
The choice of isothiocyanate determines the nature of the second substituent on the thiourea nitrogen. A wide variety of isothiocyanates are commercially available or can be synthesized, allowing for extensive chemical space exploration. Common examples include:
-
Aromatic Isothiocyanates: Phenyl isothiocyanate, substituted phenyl isothiocyanates (e.g., with electron-donating or electron-withdrawing groups), and naphthyl isothiocyanates introduce aromatic moieties that can participate in π-stacking interactions within biological targets.
-
Aliphatic Isothiocyanates: Methyl isothiocyanate and ethyl isothiocyanate can be used to introduce small alkyl groups.
-
Acyl Isothiocyanates: These can be generated in situ from the corresponding acyl chlorides and a thiocyanate salt (e.g., potassium or ammonium thiocyanate).[4][5] This allows for the introduction of a carbonyl group adjacent to the thiourea, creating an acylthiourea with distinct electronic and conformational properties.
Solvent and Temperature Considerations
The reaction can be performed in a variety of solvents. The choice often depends on the solubility of the starting materials and the desired reaction temperature.
-
Aprotic Solvents: Dichloromethane (DCM), acetonitrile, and acetone are commonly used.[6] They are relatively inert and facilitate easy work-up. Reactions are often carried out at room temperature, although gentle heating or refluxing may be necessary for less reactive starting materials.
-
Protic Solvents: In some cases, the reaction can be conducted in an aqueous medium, which offers a more environmentally friendly approach.[7]
-
Solvent-Free Conditions: Mechanochemical synthesis, involving grinding the reactants together, is an emerging green chemistry technique that can lead to high yields in a short time without the need for a solvent.[4]
The following table summarizes typical reaction conditions:
| Parameter | Typical Range/Value | Rationale |
| Temperature | Room Temperature to Reflux | The reaction is often facile at room temperature. Heating can be employed to increase the rate of reaction for less reactive amines or isothiocyanates. |
| Solvent | Dichloromethane, Acetonitrile, Acetone | These solvents are generally good at dissolving the reactants and are relatively unreactive. |
| Reaction Time | 30 minutes to several hours | Reaction completion can be monitored by Thin Layer Chromatography (TLC). |
| Stoichiometry | 1:1 molar ratio of amine to isothiocyanate | A slight excess of one reagent can be used to drive the reaction to completion, but a 1:1 ratio is typical. |
Experimental Protocol: Synthesis of N-Cyclohexylmethyl-N'-phenylthiourea
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative cyclohexylmethyl-thiourea derivative.
Materials and Equipment
-
Cyclohexylmethylamine
-
Phenyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Büchner funnel and filter paper
Synthetic Procedure
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis of Cyclohexylmethyl-thiourea
Preamble: The Vibrational Story of a Molecule
In the realm of molecular characterization, few techniques offer the speed, precision, and structural insight of Fourier-Transform Infrared (FT-IR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and apply FT-IR for the structural elucidation of complex organic molecules. We move beyond a mere listing of spectral peaks to explore the causality behind the vibrational behavior of a specific, multifunctional compound: Cyclohexylmethyl-thiourea.
Thiourea derivatives are a cornerstone in medicinal chemistry and organocatalysis, valued for their hydrogen-bonding capabilities and versatile coordination chemistry.[1][2] Their efficacy is intrinsically linked to their three-dimensional structure and the electronic environment of their functional groups. This compound, with its combination of a flexible aliphatic ring, a reactive thiocarbonyl group, and hydrogen-bonding N-H moieties, presents a perfect case study for a deep dive into FT-IR spectral interpretation. This document will serve as a definitive guide to its characteristic vibrational signatures, grounded in established spectroscopic principles and supported by authoritative references.
The Molecular Architecture: this compound
To interpret an FT-IR spectrum, one must first understand the molecule's structure and the bonds that comprise it. Each bond acts like a spring, vibrating at specific frequencies when excited by infrared radiation. The structure of this compound integrates three distinct chemical environments: the thiourea core, the cyclohexyl substituent, and the methyl group.
Figure 2: Standard Operating Procedure for FT-IR Analysis.
Step-by-Step Methodology
-
Instrument Preparation: Purge the FT-IR spectrometer's sample compartment with dry nitrogen or air for at least 15 minutes. This is critical to minimize interfering absorption bands from atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp peaks ~1630 cm⁻¹) and carbon dioxide (sharp peaks ~2349 cm⁻¹).
-
Background Acquisition: With the sample compartment empty, acquire a background spectrum. This scan measures the instrumental and environmental contributions, which will be mathematically subtracted from the sample spectrum. This step is the foundation of a self-validating measurement.
-
Sample Preparation:
-
Gently grind 1-2 mg of the high-purity this compound sample with approximately 200 mg of spectroscopic grade, desiccated KBr using an agate mortar and pestle.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent, or translucent pellet. Opacity indicates poor mixing or insufficient pressure and will scatter infrared light, degrading data quality.
-
-
Sample Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum using standardized parameters (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 co-added scans for a high signal-to-noise ratio).
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Perform a baseline correction if necessary to ensure all peaks originate from a flat zero-absorbance line.
Spectral Deconstruction: Assigning the Characteristic Peaks
The resulting FT-IR spectrum is a molecular fingerprint. The analysis below dissects this fingerprint into its constituent vibrations, explaining the origin of each key absorption band.
Summary of Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Contributing Moiety |
| ~3200 - 3350 | Medium | N-H Stretching (ν N-H) | Thiourea Core |
| 2925 - 2940 | Strong | Asymmetric C-H Stretching (νₐₛ CH₂) | Cyclohexyl Group |
| 2850 - 2860 | Strong | Symmetric C-H Stretching (νₛ CH₂) | Cyclohexyl & Methyl |
| ~1610 - 1630 | Medium | N-H Bending (δ N-H) | Thiourea Core |
| ~1450 - 1470 | Medium | CH₂ Scissoring (δ CH₂) | Cyclohexyl Group |
| ~1400 - 1450 | Strong | Coupled C-N Stretching & N-H Bending (Thioamide II) | Thiourea Core |
| ~1370 | Medium | CH₃ Symmetric Bending (δₛ CH₃) | Methyl Group |
| ~700 - 850 | Medium | Coupled C=S & C-N Stretching (Thioamide IV) | Thiourea Core |
Detailed Spectral Region Analysis
-
The N-H Stretching Region (3100 cm⁻¹ - 3400 cm⁻¹) The presence of secondary amine groups (-NH-) in the thiourea core gives rise to characteristic stretching vibrations in this region. For this compound, one would expect a medium-intensity band, often broadened due to intermolecular hydrogen bonding where the N-H group acts as a donor and the sulfur atom as an acceptor. [1]The exact position can be sensitive to the sample's physical state (solid vs. solution) and concentration. In solid-state spectra, bands are typically observed in the 3170-3380 cm⁻¹ range. [3]
-
The C-H Stretching Region (2800 cm⁻¹ - 3000 cm⁻¹) This region is dominated by the strong, sharp absorptions from the cyclohexyl and methyl groups. The C-H bonds in sp³-hybridized carbons absorb strongly here. [4][5] * Asymmetric Stretching (νₐₛ): Peaks typically appear at higher wavenumbers, around 2925-2940 cm⁻¹, corresponding to the asymmetric stretching of the CH₂ groups in the cyclohexane ring.
-
Symmetric Stretching (νₛ): Corresponding symmetric stretching vibrations are found at lower frequencies, generally around 2850-2860 cm⁻¹. The methyl C-H stretches also contribute within this range.
-
-
The Fingerprint Region (< 1650 cm⁻¹) This complex region contains a wealth of structural information from bending vibrations and coupled stretching modes.
-
N-H Bending (~1618 cm⁻¹): An absorption of medium intensity is expected around 1618-1621 cm⁻¹, which is primarily due to the in-plane bending of the N-H bonds. [3][6]
-
The Thioamide Bands (Coupled Vibrations): Unlike a simple ketone C=O stretch, the C=S stretch is not isolated. It couples extensively with C-N stretching and N-H bending vibrations, creating several "thioamide" bands. This is a critical concept for accurate interpretation.
-
A strong band between 1400-1470 cm⁻¹ is characteristic of thiourea derivatives. [3][7][8]This band is not a pure C-N stretch but arises from a significant contribution of the asymmetric N-C-N stretch coupled with N-H bending.
-
The vibration with the most C=S stretching character is typically found at much lower frequencies. While some literature points to contributions around 1414 cm⁻¹, a more distinct peak is often observed in the 700-850 cm⁻¹ range. [3][9]This band is a result of coupled C=S and C-N stretching.
-
-
Aliphatic Bending Vibrations:
-
Conclusion: The Integrated Spectroscopic Picture
The FT-IR spectrum of this compound is a composite narrative of its functional parts. The sharp, intense peaks between 2850-2940 cm⁻¹ unequivocally confirm the presence of the aliphatic cyclohexyl and methyl moieties. The broader absorptions in the 3200-3350 cm⁻¹ region, coupled with the complex and characteristic thioamide bands in the fingerprint region (notably around 1618 cm⁻¹, 1410 cm⁻¹, and 750 cm⁻¹), provide definitive evidence of the N-substituted thiourea core.
By understanding the causality behind these absorptions—from simple bond stretches to complex vibrational coupling—researchers can leverage FT-IR not just as a tool for identity confirmation, but as a sophisticated probe into the molecular structure and intermolecular interactions that govern the chemical behavior of thiourea derivatives.
References
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL. [Link]
-
MDPI. Thiourea-Isocyanate-Based Covalent Organic Frameworks with Tunable Surface Charge and Surface Area for Methylene Blue and Methyl Orange Removal from Aqueous Media. [Link]
-
ResearchGate. FT-IR spectrum for pure thiourea single crystal. [Link]
-
European Journal of Chemistry. FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. [Link]
-
ResearchGate. FTIR spectrum of thiourea. [Link]
-
ResearchGate. (PDF) Synthesis and characterization of thiourea. [Link]
-
IOSR Journal. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]
-
ResearchGate. Vibrational and electronic studies on some metal thiourea complexes. [Link]
-
Reddit. Urea FTIR and identifying bond stretch. [Link]
-
MDPI. Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. [Link]
-
Jetir.org. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. (PDF) Matrix and ab initio infrared spectra of thiourea and thiourea-d4. [Link]
-
ResearchGate. Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11.... [Link]
-
National Institute of Standards and Technology. Thiourea - the NIST WebBook. [Link]
-
MDPI. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]
-
Royal Society of Chemistry. Vibrational spectroscopy and dissociation dynamics of cyclohexyl hydroperoxide - Chemical Science (RSC Publishing). [Link]
-
MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]
-
ResearchGate. The FTIR-ATR spectra of pure methylcellulose. [Link]
-
National Institutes of Health. Vibrational spectroscopy and dissociation dynamics of cyclohexyl hydroperoxide. [Link]
-
MDPI. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]
-
PMC. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. [Link]
-
ACS Publications. Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
ACS Publications. Vibrational spectroscopic studies of the phase transitions in cyclohexane at high pressure | The Journal of Physical Chemistry. [Link]
-
Royal Society of Chemistry. Normal co-ordinates for the planar vibrations of thiourea, and frequency assignment for selenourea - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
-
ResearchGate. Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
Mass spectrometry fragmentation pattern of Cyclohexylmethyl-thiourea
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclohexylmethyl-thiourea
Introduction
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. This compound, a molecule incorporating a reactive thiourea core and a bulky cycloaliphatic group, presents an interesting case for mass spectrometric analysis. The thiourea functional group is a crucial structural component in various agricultural and pharmaceutical agents, valued for its biological activities which are often linked to the -NH-C(S)-NH- function.[1] Understanding the fragmentation behavior of such molecules under mass spectrometric conditions is not merely an academic exercise; it is a critical step in metabolite identification, impurity profiling, and quality control during drug development.
This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of this compound. We will explore the distinct fragmentation pathways induced by both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. As a Senior Application Scientist, my objective is not just to present the data, but to explain the underlying chemical principles that govern the ion fragmentation, thereby providing researchers with a robust framework for interpreting mass spectra of related compounds.
The Analyte: this compound
Before delving into its fragmentation, let's establish the fundamental properties of our target molecule.
-
Structure:
Caption: Chemical structure of N-(Cyclohexylmethyl)thiourea. -
Molecular Formula: C₈H₁₆N₂S
-
Monoisotopic Mass: 172.1034 g/mol
-
Key Structural Features:
-
A flexible cyclohexylmethyl group.
-
A thiourea core (-NH-C(S)-NH₂), which contains a "soft" sulfur atom and two nitrogen atoms, making it readily protonated in ESI.
-
The presence of sulfur is particularly noteworthy, as it will produce a characteristic isotopic pattern (the M+2 peak) due to the natural abundance of the ³⁴S isotope (~4.2%), which serves as a valuable diagnostic tool in identifying sulfur-containing fragments.
Electron Ionization Mass Spectrometry (EI-MS): Hard Ionization and Extensive Fragmentation
Electron Ionization is a high-energy technique where the sample is bombarded with a stream of electrons, leading to the ejection of an electron from the molecule to form a molecular ion (M⁺•).[2] These molecular ions are energetically unstable and undergo extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.[2]
For this compound, the molecular ion peak at m/z 172 is expected, but its intensity may be low due to the molecule's propensity to fragment readily. The primary fragmentation pathways for alkyl thioureas under EI conditions involve cleavage adjacent to the central carbon atom and the loss of sulfhydryl radicals.[3]
Proposed EI Fragmentation Pathways
The fragmentation of the this compound molecular ion (m/z 172) is driven by the stability of the resulting fragment ions and neutral losses. Key fragmentation routes include alpha-cleavage, cleavage of the cyclohexyl ring, and rearrangements.
-
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the nitrogen atom. This is a dominant fragmentation mode for aliphatic amines and related structures.[4][5]
-
Pathway A: Loss of the cyclohexyl radical (•C₆H₁₁) results in the formation of a resonance-stabilized ion at m/z 89 .
-
Pathway B: Cleavage leading to the formation of the cyclohexylmethyl cation ([C₆H₁₁CH₂]⁺ ) at m/z 97 . This is a common and often stable fragment for compounds containing this moiety.
-
-
Cyclohexyl Ring Fragmentation: Saturated rings like cyclohexane undergo characteristic fragmentation by losing neutral alkene molecules (e.g., ethene, propene).[4]
-
Pathway C: A common fragmentation for cyclohexyl derivatives is the loss of ethene (C₂H₄, 28 Da) from the ring, leading to a fragment ion at m/z 144 .
-
Pathway D: Subsequent or direct loss of propene (C₃H₆, 42 Da) can lead to an ion at m/z 130 . The cyclohexyl cation itself (m/z 83, formed by cleavage of the CH₂-ring bond) is a prominent indicator of the cyclohexyl group.
-
-
Cleavage around the Thiourea Core: The thiourea moiety itself can fragment.
-
Pathway E: Loss of a sulfhydryl radical (•SH) is a characteristic fragmentation for thioureas, resulting in an ion at m/z 139 .[3]
-
Pathway F: Cleavage can result in the formation of the thioformamide cation radical [CH₂NCS]⁺• at m/z 72 .
-
Summary of Key EI Fragment Ions
| m/z | Proposed Structure/Formation | Causality |
| 172 | [C₈H₁₆N₂S]⁺• | Molecular Ion (M⁺•) |
| 139 | [M - •SH]⁺ | Loss of sulfhydryl radical, characteristic of thioureas.[3] |
| 97 | [C₆H₁₁CH₂]⁺ | Stable secondary carbocation from cleavage of the N-CH₂ bond. |
| 89 | [CH₂NHC(S)NH₂]⁺ | Resonance-stabilized ion from alpha-cleavage. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation from cleavage of the CH₂-ring bond. |
| 55 | [C₄H₇]⁺ | Common fragment from the breakdown of the cyclohexyl ring. |
Visualization of EI Fragmentation
Caption: Proposed EI fragmentation pathways for this compound.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Soft Ionization and Controlled Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique that typically generates intact protonated molecules, [M+H]⁺, from analytes in solution.[6][7] This makes it exceptionally useful for analyzing polar and thermally labile compounds.[8][9] Structural information is obtained by selecting the precursor ion (in this case, the [M+H]⁺ ion at m/z 173) and subjecting it to Collision-Induced Dissociation (CID) in the mass spectrometer. This controlled fragmentation process typically involves the loss of small, stable neutral molecules.[10]
Proposed ESI-MS/MS Fragmentation Pathways
The fragmentation of the protonated molecule [C₈H₁₆N₂S+H]⁺ at m/z 173 is dictated by the proton's location, which is likely on the sulfur or one of the nitrogen atoms.
-
Loss of Ammonia (NH₃): Protonation at the terminal amino group can facilitate its elimination as a neutral ammonia molecule (17 Da).
-
Pathway G: This leads to the formation of a cyclohexylmethyl isothiocyanate fragment ion at m/z 156 .
-
-
Loss of Cyclohexylmethanamine: Cleavage of the N-C bond between the thiourea core and the cyclohexylmethyl group.
-
Pathway H: This results in the loss of neutral cyclohexylmethanamine (C₇H₁₅N, 113 Da) and the formation of a protonated thiourea fragment, [SC(NH₂)₂H]⁺, which would likely rearrange, but the key is the neutral loss, leaving a fragment such as [H₂NCS]⁺ at m/z 60 .
-
-
Formation of the Cyclohexylmethyl Cation: This is analogous to a pathway in EI but proceeds from the even-electron [M+H]⁺ ion.
-
Pathway I: This involves the loss of neutral thiourea (CH₄N₂S, 76 Da), yielding the stable cyclohexylmethyl cation [C₆H₁₁CH₂]⁺ at m/z 97 . This is often a very prominent ion in the CID spectra of such compounds.
-
-
Ring Fragmentation: Similar to EI, the cyclohexyl ring can fragment, though typically requiring higher collision energy.
-
Pathway J: Loss of neutral ethene (28 Da) from the [M+H]⁺ ion can produce a fragment at m/z 145 .
-
Summary of Key ESI-MS/MS Fragment Ions
| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Structure/Formation | Causality |
| 173 | 156 | NH₃ (17 Da) | [C₆H₁₁CH₂NCS+H]⁺ | Loss of a stable neutral molecule from the protonated precursor. |
| 173 | 97 | CH₄N₂S (76 Da) | [C₆H₁₁CH₂]⁺ | Formation of a stable secondary carbocation via loss of neutral thiourea. |
| 173 | 60 | C₇H₁₅N (113 Da) | [H₂NCS]⁺ | Cleavage of the N-C bond, retaining the thiocarbonyl group. |
Visualization of ESI-MS/MS Fragmentation
Caption: Proposed ESI-MS/MS fragmentation pathways from the [M+H]⁺ ion.
Experimental Protocol: A Self-Validating Approach
To ensure the generation of reliable and reproducible data, the following protocol for LC-MS/MS analysis is recommended. The logic is to use chromatographic separation to ensure sample purity before introduction into the mass spectrometer, and then to use a data-dependent acquisition strategy to automatically trigger MS/MS on the ion of interest.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound standard.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial as it provides the source of protons for efficient electrospray ionization in positive mode.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 column is chosen for its excellent retention of moderately nonpolar compounds like this one.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. This gradient ensures the elution of the analyte as a sharp peak.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV. This voltage is optimized to create a stable electrospray.
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Acquisition Mode:
-
Full Scan (MS1): Scan from m/z 50 to 300 to detect the [M+H]⁺ precursor ion at m/z 173.
-
Data-Dependent MS/MS (MS2): Set the instrument to automatically select the most intense ion from the MS1 scan (targeting m/z 173) for fragmentation.
-
Collision Energy (CE): Perform experiments at stepped collision energies (e.g., 10, 20, 40 eV). This is a self-validating step; low energy will produce minimal fragmentation, while higher energies will reveal the full fragmentation pattern, confirming the relationships between precursor and product ions.
-
-
Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion: Synthesizing the Data for Confident Identification
The mass spectrometric fragmentation of this compound is a predictable process governed by fundamental principles of ion chemistry.
-
Under Electron Ionization , the molecule provides a complex fingerprint characterized by alpha-cleavage (m/z 97, 89), ring fragmentation (loss of C₂H₄), and cleavage of the thiourea core (loss of •SH). The presence of the cyclohexyl cation (m/z 83) and its fragments (m/z 55) are highly diagnostic for the cycloalkane moiety.
-
Under Electrospray Ionization , the soft formation of the [M+H]⁺ ion at m/z 173 followed by CID results in a cleaner spectrum dominated by the loss of stable neutral molecules. The key diagnostic fragments are the loss of ammonia (m/z 156) and the formation of the highly stable cyclohexylmethyl cation (m/z 97) via the loss of neutral thiourea.
By leveraging both hard and soft ionization techniques, researchers can gain complementary information to build a comprehensive and confident structural assignment. The characteristic fragment at m/z 97 serves as a reliable marker across both ionization platforms, while the unique neutral losses in ESI and the extensive fragmentation in EI provide orthogonal data points that validate the structure. This in-depth understanding is indispensable for professionals in drug development and chemical analysis, enabling rapid and accurate identification of this and structurally related molecules.
References
-
Gastaca, B. et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. SciRP.org. Available at: [Link][11]
-
Falvo, F., Schäfer, M., & Sinz, A. (2012). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. Available at: [Link][12]
-
Saad, H. et al. (2014). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Available at: [Link][1]
-
Felder, T. et al. (2008). Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. Journal of Mass Spectrometry. Available at: [Link][10]
-
Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link][2]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][4]
-
University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. Available at: [Link][5]
-
Baldwin, M. A., & Kirkien-Konasiewicz, A. M. (1968). The fragmentation of organic molecules under electron‐impact—III: The mass spectra of some substituted thioureas. ResearchGate. Available at: [Link][3]
-
Demelenne, L. et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link][8][9]
-
Jarmusch, A. K., & Cooks, R. G. (2023). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. Accounts of Chemical Research. Available at: [Link][6]
-
Lozovoy, V. V. et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. PMC - NIH. Available at: [Link][13]
-
Koster, S. (2023). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. Available at: [Link][7]
-
UC Davis Chem. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Available at: [Link][14]
-
Sparkman, O. D. (2007). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link][15]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Desorption Electrospray Ionization Mass Spectrometry: 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Cyclohexylmethyl-thiourea
Abstract: This technical guide provides a comprehensive analysis of the synthesis, spectroscopic characterization, and molecular geometry of Cyclohexylmethyl-thiourea (C₈H₁₆N₂S). In the absence of a publicly available single-crystal X-ray diffraction study for this specific compound, this guide leverages established synthetic protocols, detailed spectroscopic analysis methodologies, and computational modeling to elucidate its structural features. We present a robust, field-proven protocol for the synthesis and characterization of N-alkyl-thiourea derivatives, grounded in authoritative literature. Furthermore, a detailed theoretical model of this compound's molecular geometry, including bond lengths, bond angles, and potential intermolecular interactions, is presented. This guide is intended for researchers, scientists, and professionals in drug development, offering a thorough foundational understanding of this compound's structural chemistry.
Introduction: The Significance of Thiourea Derivatives in Modern Chemistry
Thiourea and its derivatives are a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group.[1] These molecules are of significant interest due to their wide range of applications in medicinal chemistry, materials science, and catalysis.[1] The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom) allows for a rich variety of intermolecular interactions, which are crucial in the formation of supramolecular structures and in their interactions with biological targets.[2] The lipophilicity and electronic properties of thiourea derivatives can be readily tuned by modifying the substituent groups (R¹, R², R³, R⁴), making them attractive scaffolds for drug design and the development of functional materials. This compound, with its combination of a flexible cyclohexylmethyl group and the thiourea moiety, presents an interesting case for studying the interplay of steric and electronic effects on molecular packing and geometry.
Synthesis and Spectroscopic Characterization: A Validated Protocol
Synthetic Protocol
The synthesis of this compound can be achieved through the reaction of cyclohexylmethanamine with an isothiocyanate precursor. A common and effective method involves the in-situ generation of an acyl isothiocyanate from an acyl chloride and a thiocyanate salt, followed by reaction with the primary amine.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Steps:
-
To a solution of ammonium thiocyanate in dry acetone, an equimolar amount of benzoyl chloride is added dropwise with stirring.
-
The reaction mixture is refluxed for approximately 30-60 minutes to form benzoyl isothiocyanate.
-
The mixture is then filtered to remove the precipitated ammonium chloride.
-
To the filtrate containing the in-situ generated benzoyl isothiocyanate, an equimolar amount of cyclohexylmethanamine dissolved in acetone is added.
-
The resulting mixture is refluxed for another 1-2 hours.
-
After cooling, the reaction mixture is poured into a large volume of cold water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Characterization
The synthesized compound would then be characterized using a suite of spectroscopic techniques to confirm its identity and purity.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds. The N-H stretching vibrations typically appear as a broad band in the range of 3200-3400 cm⁻¹. The C=S stretching vibration is expected in the region of 1050-1250 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Signals corresponding to the N-H protons, the methylene protons adjacent to the nitrogen, and the protons of the cyclohexyl ring are expected.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm. Other signals will correspond to the carbons of the cyclohexylmethyl group.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, confirming the expected molecular formula of C₈H₁₆N₂S (172.29 g/mol ).[4]
Molecular Geometry and Crystal Structure: A Computational Approach
As of the date of this publication, a single-crystal X-ray diffraction structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). In the absence of experimental data, we turn to computational modeling using Density Functional Theory (DFT) to predict the molecular geometry and explore potential intermolecular interactions.
Methodology for Molecular Modeling
The structure of this compound was modeled using standard computational chemistry software. The geometry was optimized to find the lowest energy conformation.
Predicted Molecular Geometry
The optimized geometry of this compound reveals several key features:
-
Thiourea Core: The C=S bond and the two nitrogen atoms of the thiourea core are predicted to be nearly planar.
-
Cyclohexyl Ring Conformation: The cyclohexyl ring adopts a stable chair conformation.
-
Torsion Angles: The orientation of the cyclohexylmethyl group relative to the thiourea plane is a key determinant of the overall molecular shape.
Molecular Structure of this compound
Caption: Predicted molecular structure of this compound.
Table 1: Predicted Bond Lengths and Angles
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C=S | 1.68 |
| C-N (amide) | 1.35 |
| C-N (alkyl) | 1.37 |
| N-C (methylene) | 1.47 |
| C-C (cyclohexyl avg.) | 1.54 |
| **Bond Angles (°) ** | |
| S-C-N (amide) | 122.5 |
| S-C-N (alkyl) | 121.8 |
| N-C-N | 115.7 |
| C-N-C (methylene) | 124.5 |
Note: These values are derived from computational modeling and may differ slightly from experimental data.
Intermolecular Interactions and Crystal Packing
Based on the molecular structure and the presence of hydrogen bond donors and acceptors, it is highly probable that the crystal structure of this compound is dominated by hydrogen bonding.
-
N-H···S Hydrogen Bonds: The most prominent intermolecular interaction is expected to be the formation of hydrogen bonds between the N-H groups of one molecule and the sulfur atom of a neighboring molecule. These interactions often lead to the formation of dimeric or chain-like structures in the solid state.[5]
-
N-H···N Hydrogen Bonds: While less common than N-H···S bonds in thioureas, intermolecular N-H···N hydrogen bonds could also contribute to the crystal packing.
-
van der Waals Interactions: The nonpolar cyclohexyl groups will interact through van der Waals forces, influencing the overall packing efficiency.
Hypothetical Intermolecular Hydrogen Bonding
Caption: Potential dimeric structure via N-H···S hydrogen bonds.
Protocol for Single-Crystal X-ray Diffraction
To obtain definitive experimental data on the crystal structure and molecular geometry of this compound, a single-crystal X-ray diffraction experiment would be necessary. The following outlines the standard, self-validating workflow for such an analysis.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Standard workflow for single-crystal X-ray diffraction.
Causality in Experimental Choices:
-
Crystal Growth: The choice of solvent for recrystallization is critical. A solvent in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures is ideal for growing high-quality single crystals suitable for diffraction. Slow evaporation is a common and effective technique.
-
Data Collection: The selection of the X-ray source (e.g., Mo or Cu) and the temperature of data collection (typically cryogenic temperatures to reduce thermal motion) are crucial for obtaining high-resolution data.
-
Structure Solution and Refinement: The use of established software packages and refinement models ensures the accuracy and reliability of the final crystal structure. The final model is validated against the experimental data to ensure a good fit.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, characterization, and predicted molecular geometry of this compound. While a definitive crystal structure from single-crystal X-ray diffraction is currently unavailable, the presented computational model, in conjunction with established knowledge of thiourea chemistry, offers valuable insights into the structural properties of this molecule. The predicted geometry, dominated by a planar thiourea core and a chair-conformation cyclohexyl ring, suggests that intermolecular N-H···S hydrogen bonding plays a key role in its solid-state packing.
Future experimental work should focus on obtaining high-quality single crystals of this compound to perform a definitive X-ray diffraction study. This would allow for the validation and refinement of the computational model presented here and provide a more detailed understanding of its crystal packing and intermolecular interactions. Such data would be invaluable for the rational design of new materials and therapeutic agents based on the this compound scaffold.
References
-
MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]
-
IOSR Journal. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]
- Nasir, N. M., Al-abbasi, A. A., & Kassim, M. B. (2011). 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1891.
-
National Institute of Standards and Technology. (n.d.). Thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of the thiourea derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11.... Retrieved from [Link]
- Dai, C., Zhang, H., et al. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-40.
-
University of Pretoria. (2024). Synthesis, characterisation, X-ray diffraction and biological evaluation of new thiourea derivatives against Mycobacterium. Retrieved from [Link]
-
MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular dynamics simulation study of cyclohexane guest molecules in the cyclohexane/thiourea inclusion compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. Retrieved from [Link]
-
Kent Academic Repository. (2019). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier‐transform infrared (FTIR) spectra of thiourea and.... Retrieved from [Link]
-
ScienceOpen. (2015). Synthesis, structure, and reactivity of crystalline molecular complexes of the {[C5H3(SiMe3)2]3Th}1− anion containing thorium. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Retrieved from [Link]
-
University of Glasgow. (n.d.). Supramolecular coordination chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Molecular Modeling Is Key to Understanding Supramolecular Resorcinarenyl Capsules, Inclusion Complex Formation and Organic Reactions in Nanoconfined Space. Retrieved from [Link]
Sources
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. chemscene.com [chemscene.com]
- 5. 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(Cyclohexylmethyl)thiourea: Physicochemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Cyclohexylmethyl)thiourea is a fascinating, yet under-documented, derivative of the versatile thiourea scaffold. While the broader class of thiourea compounds has garnered significant attention for a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties, specific data on this particular analogue remains sparse in readily available literature.[1] This guide, therefore, serves as a comprehensive technical resource, consolidating known information on its fundamental properties, outlining robust synthetic protocols based on established methodologies for related compounds, and exploring its potential applications in drug development by drawing parallels with structurally similar molecules. By providing a detailed examination of its chemical nature and a framework for its synthesis and potential biological evaluation, this document aims to empower researchers to unlock the full potential of 1-(Cyclohexylmethyl)thiourea.
Molecular Structure and Core Properties
1-(Cyclohexylmethyl)thiourea, with the CAS Number 66892-28-2, possesses a molecular formula of C₈H₁₆N₂S and a molecular weight of 172.29 g/mol .[2] Its structure is characterized by a central thiourea core, N-substituted with a cyclohexylmethyl group. This aliphatic, cyclic substituent is expected to significantly influence the molecule's lipophilicity and steric profile compared to its parent compound, thiourea.
Diagram 1: Chemical Structure of 1-(Cyclohexylmethyl)thiourea
Caption: Molecular structure of 1-(Cyclohexylmethyl)thiourea.
Physicochemical Properties
While experimental data for 1-(Cyclohexylmethyl)thiourea is not extensively published, its properties can be predicted based on the known characteristics of thiourea and related N-substituted derivatives.
| Property | Predicted Value / Characteristic |
| Appearance | Likely a white to off-white crystalline solid, similar to other thiourea derivatives. |
| Melting Point | Expected to be a defined melting point, though likely lower than that of the parent thiourea (170-176 °C) due to the introduction of the bulky, non-polar cyclohexylmethyl group which may disrupt crystal lattice packing.[3] |
| Solubility | Predicted to have low solubility in water but good solubility in polar organic solvents such as ethanol, acetone, and DMSO, a common trait for N-substituted thioureas.[4][5] |
| Tautomerism | Like the parent thiourea, it is expected to exist predominantly in the thione form in solution, with the potential for tautomerization to the thiol form (isothiourea).[6] |
| Hydrogen Bonding | The presence of N-H protons allows for both hydrogen bond donation and acceptance, which is a key feature in the biological activity of thiourea derivatives.[7] |
| Reactivity | The sulfur atom is nucleophilic, and the N-H protons are weakly acidic. The thiourea moiety can act as a ligand for metal ions.[8] |
Synthesis and Characterization
The synthesis of 1-(Cyclohexylmethyl)thiourea can be approached through several established methods for preparing N-monosubstituted thioureas. The most common and efficient routes involve the reaction of cyclohexanemethylamine with a thiocarbonyl transfer reagent.
Synthetic Pathways
Two primary, reliable methods for the synthesis of 1-(Cyclohexylmethyl)thiourea are outlined below. The choice of method may depend on the availability of starting materials and desired scale of the reaction.
Diagram 2: Synthetic Pathways to 1-(Cyclohexylmethyl)thiourea
Caption: Two common synthetic routes to 1-(Cyclohexylmethyl)thiourea.
Detailed Experimental Protocol (Method A)
This protocol is adapted from general procedures for the synthesis of N-substituted thioureas from isothiocyanates.[4]
Step 1: Synthesis of Cyclohexylmethyl Isothiocyanate
-
Rationale: The formation of the isothiocyanate is a key intermediate step. The reaction of the primary amine with carbon disulfide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or via reaction with thiophosgene are common methods.[1][7] The carbon disulfide method is generally preferred due to the high toxicity of thiophosgene.
-
Procedure:
-
Dissolve cyclohexanemethylamine (1 equivalent) in a suitable dry solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Following the addition of carbon disulfide, add a solution of DCC (1 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The precipitated dicyclohexylthiourea byproduct is removed by filtration.
-
The filtrate, containing the crude cyclohexylmethyl isothiocyanate, is concentrated under reduced pressure. The product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
-
Step 2: Synthesis of 1-(Cyclohexylmethyl)thiourea
-
Rationale: The isothiocyanate is a reactive electrophile that readily undergoes nucleophilic attack by ammonia to form the target thiourea.
-
Procedure:
-
Dissolve the crude or purified cyclohexylmethyl isothiocyanate (1 equivalent) in a solvent such as acetone or ethanol.
-
To this solution, add a stoichiometric excess of aqueous ammonia (e.g., 2-3 equivalents of a 28-30% solution) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting isothiocyanate.
-
The product, 1-(Cyclohexylmethyl)thiourea, will often precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and then a minimal amount of cold ethanol or diethyl ether to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Characterization
The synthesized 1-(Cyclohexylmethyl)thiourea should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the cyclohexyl protons (a complex multiplet in the range of approximately 0.9-2.0 ppm), the methylene protons adjacent to the nitrogen (a doublet around 3.2-3.5 ppm), and broad signals for the N-H protons (which may be solvent and concentration dependent, typically in the range of 6.0-8.5 ppm).
-
¹³C NMR: The spectrum should display signals for the carbons of the cyclohexyl ring (typically in the aliphatic region of 25-40 ppm), the methylene carbon (around 45-50 ppm), and a characteristic downfield signal for the thiocarbonyl carbon (C=S) in the range of 180-190 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be characterized by N-H stretching vibrations in the region of 3100-3400 cm⁻¹.
-
C-H stretching vibrations of the cyclohexylmethyl group will appear just below 3000 cm⁻¹.
-
A strong absorption band corresponding to the C=S stretching vibration (the thioamide I band) is expected around 1500-1600 cm⁻¹.
-
The C-N stretching vibration (thioamide II band) will likely be observed in the 1300-1400 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show the molecular ion peak (M⁺ or [M+H]⁺) at m/z 172 or 173, respectively.
-
Common fragmentation patterns for N-alkylthioureas involve cleavage of the C-N bond, leading to the formation of the cyclohexylmethyl cation (m/z 97) or fragments arising from the thiourea moiety.
-
Potential Applications in Drug Development
The thiourea functional group is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The inclusion of the cyclohexylmethyl group in 1-(Cyclohexylmethyl)thiourea is likely to modulate these activities.
Antimicrobial and Antifungal Activity
Thiourea derivatives are known to possess significant antibacterial and antifungal properties.[4][9] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic processes. The lipophilic nature of the cyclohexylmethyl group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased efficacy.
Workflow for Antimicrobial Screening:
Diagram 3: Workflow for Antimicrobial Activity Screening
Caption: A typical workflow for evaluating the antimicrobial potential of a novel compound.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against various cancer cell lines. Their anticancer activity may arise from the induction of apoptosis, inhibition of topoisomerase, or disruption of other cellular signaling pathways. The structural features of 1-(Cyclohexylmethyl)thiourea make it a candidate for investigation as a potential anticancer agent.
Other Potential Therapeutic Areas
The versatility of the thiourea scaffold suggests that 1-(Cyclohexylmethyl)thiourea could also be explored for other therapeutic applications, including:
-
Antiviral activity: Certain thiourea derivatives have shown promise as inhibitors of viral replication.[7]
-
Anti-inflammatory effects: The ability of thioureas to modulate inflammatory pathways has been reported.
-
Enzyme inhibition: The thiourea moiety can interact with the active sites of various enzymes, making these compounds interesting as potential enzyme inhibitors.
Conclusion
1-(Cyclohexylmethyl)thiourea represents a promising, yet underexplored, molecule within the pharmacologically rich class of thiourea derivatives. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, detailed and actionable synthetic protocols, and a rationale for its potential applications in drug development, particularly in the areas of antimicrobial and anticancer research. The structural uniqueness conferred by the cyclohexylmethyl group warrants further investigation to fully elucidate its biological activity profile. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further studies into this intriguing compound and ultimately contributing to the development of new therapeutic agents.
References
- Limban, C., et al. (2011).
- Deng, J., et al. (2012). Novel Thiourea-Amine Bifunctional Catalysts for Asymmetric Conjugate Addition of Ketones/Aldehydes to Nitroalkenes. Synlett, 23(10), 1533-1537.
- Alkan, C., Tekin, Y., & Kahraman, D. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Thermochimica Acta, 525(1-2), 111-116.
-
Wikipedia contributors. (2023). Thiourea. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Nasir, S. N., et al. (2011). 1-(4-Chlorobenzoyl)-3-cyclohexyl-3-methylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3248.
-
PubChem. (n.d.). 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea. Retrieved from [Link]
- Lamberts, J. P., et al. (2018). Overview of the synthesized N-cyclohexyl thiourea derivatives 1–11... [Image]. In Novel Access to Known and Unknown Thiourea Catalyst via a Multicomponent-Reaction Approach.
- Rao, C. N. R., & Venkataraghavan, R. (1962). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 84(23), 4479–4482.
- Chen, J., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules, 28(8), 3369.
- Wujec, M., et al. (2021).
- Chniti, I., et al. (2020). Synthesis, In vitro Antibacterial and Antifungal Activities of Trifluoroalkyl-N, N'-Disubstituted Thioureas. Juniper Online Journal of Case Studies, 12(4).
- Mariappan, M., et al. (2011). FTIR spectrum of thiourea [Image]. In Thermal, FTIR and microhardness studies of bisthiourea-urea single crystal.
- Feigl, F., & Gentil, V. (1956). Reactivity of Substituted Thioureas with Inorganic Ions. Analytical Chemistry, 28(8), 1309–1312.
- Chniti, I., et al. (2020). Synthesis, In vitro Antibacterial and Antifungal Activities of Trifluoroalkyl-N, N'-Disubstituted Thioureas.
- Ceyhan, G., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(2), 524-533.
- Makhakhayi, L., et al. (2024). Synthesis, characterisation, X-ray diffraction and biological evaluation of new thiourea derivatives against Mycobacterium tuberculosis and cervical cancer. Journal of Molecular Structure, 1301, 137357.
- Lamberts, J. P., et al. (2018). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 20(19), 4491-4496.
- Monforte, P., et al. (2006). Mass Spectrometry Study of Acylthioureas and Acylthiocarbamates. Journal of Mass Spectrometry, 41(4), 485-490.
- Doubtnut. (2023, January 4).
- Sharma, P., & Kumar, A. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Journal of the Iranian Chemical Society.
-
NIST. (n.d.). Thiourea. In NIST Chemistry WebBook. Retrieved from [Link]
- Ceyhan, G., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
- Arnold, F. J., et al. (2010). Unravelling the Intricacies of Solvents and Sulfur Sources in Colloidal Synthesis of Metal Sulfide Semiconductor Nanocrystals.
-
Wiley-VCH. (n.d.). Thiourea. In SpectraBase. Retrieved from [Link]
- Patel, J. R., & Patel, K. D. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.
- Al-Masoudi, N. A., et al. (2025). Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies. Journal of Molecular Structure, 1315, 138319.
- Popa, M., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics, 12(5), 863.
- Dains, F. B., et al. (1931). Isothiocyanic acid, methyl ester. Organic Syntheses, 11, 74.
- He, L., et al. (2012). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Green Chemistry, 14(11), 3147-3154.
-
Allen Digital. (n.d.). Primary amine reacts with carbon disulphide and HgCl_2 to produce alkyl isothiocyanate. This reaction is. Retrieved from [Link]
- Popa, M., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Antibiotics, 14(4), 345.
- S.K., S., & J., J. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry, 8(8), 50-53.
- Day, R. A., et al. (1979). Quantitative protein sequencing using mass spectrometry: N-terminal sequence analysis of small quantities of peptides from the mass spectral analysis of the N-methylthiourea derivatives. Biomedical Mass Spectrometry, 6(4), 155-158.
- Villalobos-Molina, R., et al. (2023). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Molecules, 28(21), 7356.
- Brzozowski, Z., et al. (2017).
- Lermyte, F., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 121(15), 9571–9617.
- Kumar, V., et al. (2013). Synthesis and Antibacterial Activity of Urea and Thiourea Derivatives of Anacardic Acid Mixture Isolated from A Natural Product Cashew Nut Shell Liquid (CNSL). Journal of Agricultural and Food Chemistry, 61(20), 4735-4741.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
- Raza, M. A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 36(1), 1-14.
-
Emco Dyestuff. (n.d.). Thiourea. Retrieved from [Link]
-
Ataman Kimya. (n.d.). THIOUREA. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sci-Hub. Quantitative protein sequencing using mass spectrometry: N-terminal sequence analysis of small quantities of peptides from the mass spectral analysis of the N-methylthiourea derivatives / Biochemical and Biophysical Research Communications, 1972 [sci-hub.box]
- 5. Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. US2945063A - Preparation of cyclohexane methylamine - Google Patents [patents.google.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(Cyclohexylmethyl)thiourea (CAS Number: 66892-28-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical information, synthesis, potential mechanisms of action, and safety data for 1-(Cyclohexylmethyl)thiourea. While specific research on this particular compound is limited, this guide synthesizes information from related thiourea derivatives to offer valuable insights for research and development professionals.
Chemical Identity and Properties
-
Chemical Name: 1-(Cyclohexylmethyl)thiourea
-
CAS Number: 66892-28-2
-
Molecular Formula: C₈H₁₆N₂S
-
Molecular Weight: 172.29 g/mol
-
IUPAC Name: (cyclohexylmethyl)thiourea
-
Chemical Structure:
Table 1: Physicochemical Properties of 1-(Cyclohexylmethyl)thiourea
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂S | ChemScene |
| Molecular Weight | 172.29 | ChemScene |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents (predicted) | - |
| SMILES | C1CCC(CC1)CNC(=S)N | ChemScene |
Synthesis of 1-(Cyclohexylmethyl)thiourea: A Representative Protocol
The synthesis of N-substituted thioureas is a well-established process in organic chemistry. A common and efficient method involves the reaction of an amine with an isothiocyanate.[1][2] For 1-(Cyclohexylmethyl)thiourea, a plausible synthetic route starts from cyclohexanemethylamine.
Experimental Protocol: Synthesis via Isothiocyanate Intermediate
This protocol describes a general method that can be adapted for the synthesis of 1-(Cyclohexylmethyl)thiourea.
Step 1: Formation of the Isothiocyanate Precursor
In a well-ventilated fume hood, a solution of cyclohexanemethylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is treated with a thiocarbonylating agent. A common reagent for this transformation is thiophosgene or a related equivalent. The reaction is typically carried out at low temperatures (0 °C to room temperature) and monitored by thin-layer chromatography (TLC) for the consumption of the starting amine.
Step 2: Reaction with an Amine Source
Once the formation of cyclohexylmethyl isothiocyanate is confirmed, an excess of a protected amine source, such as tert-butyl carbamate, is added to the reaction mixture. The reaction is stirred at room temperature until completion.
Step 3: Deprotection and Isolation
The protecting group is then removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group). The crude product is purified by column chromatography on silica gel to yield 1-(Cyclohexylmethyl)thiourea.
DOT Script for Synthesis Workflow
Caption: General workflow for the synthesis of 1-(Cyclohexylmethyl)thiourea.
Potential Mechanism of Action and Therapeutic Applications
Thiourea and its derivatives are a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The biological activity of thiourea derivatives is often attributed to the presence of the thiocarbonyl group and the two nitrogen atoms, which can participate in hydrogen bonding with biological targets.[5]
Potential Signaling Pathway Inhibition
Many thiourea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[6] For instance, some thiourea compounds have been shown to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[7] Inhibition of EGFR can block downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.
DOT Script for a Potential Signaling Pathway
Caption: Potential inhibition of the EGFR signaling pathway by 1-(Cyclohexylmethyl)thiourea.
Applications in Drug Discovery
-
Anticancer Agents: The structural motif of thiourea is present in several compounds with demonstrated anticancer activity.[8][9] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7][10] The cyclohexyl group in 1-(cyclohexylmethyl)thiourea may enhance its lipophilicity, potentially improving cell membrane permeability.
-
Antibacterial Agents: Thiourea derivatives have also been investigated for their antibacterial properties.[11][12] The mechanism of action can involve the disruption of the bacterial cell wall or interference with essential metabolic pathways.[5] The antibacterial activity is influenced by the nature of the substituents on the thiourea core.[5]
Safety and Toxicology
Table 2: General Safety and Handling Recommendations for Thiourea Derivatives
| Hazard Category | Precautionary Measures |
| Acute Toxicity (Oral) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[16] |
| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction.[16] Wear protective gloves and clothing.[16] |
| Carcinogenicity | Suspected of causing cancer.[13][15] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[16] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[13][15] Avoid exposure during pregnancy and obtain special instructions before use.[16] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
| Handling and Storage | Store in a well-ventilated place. Keep container tightly closed. Use personal protective equipment as required. Avoid breathing dust.[13] |
Analytical Methods
The characterization and quantification of 1-(Cyclohexylmethyl)thiourea would likely employ standard analytical techniques used for similar organic molecules.
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) would be essential for confirming the chemical structure and purity of the synthesized compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of thiourea derivatives.[17]
-
Quantification in Biological Matrices: For pharmacokinetic and metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) would be the methods of choice due to their high sensitivity and selectivity for quantifying small molecules in complex biological samples like plasma or tissue homogenates.[17][18] Other methods for the determination of thiourea derivatives include spectrophotometry and various titration techniques.[19][20]
References
-
Otazo-Sánchez, E., et al. (2008). Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2379. [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thiourea. Retrieved from [Link]
-
Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
-
Gülerman, N. F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Letters in Drug Design & Discovery, 17(5), 597-608. [Link]
- Google Patents. (n.d.). CN1962630A - N'-dicyclohexyl thiourea preparation method.
-
Li, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6689. [Link]
-
Ammar, Y. A. (2012). How N-(n-hexyl)thiourea can be synthesied. ResearchGate. [Link]
-
Saeed, A., et al. (2018). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Mini-Reviews in Medicinal Chemistry, 18(1), 4-23. [Link]
-
Ceyhan, G., et al. (2012). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 17(9), 10778-10793. [Link]
-
Calla-Choque, D., et al. (2020). Thiourea determination for the precious metals leaching process by iodate titration. Revista Mexicana de Ingeniería Química, 19(1), 275-284. [Link]
-
Sari, Y., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(2), 143-150. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: thiourea. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6401. [Link]
-
LookChem. (n.d.). (Aminomethyl)cyclohexane 3218-02-8 wiki. Retrieved from [Link]
-
Ghoochani Moghaddam, A., et al. (2016). An on-line spectrophotometric determination of trace amounts of thiourea in tap water, orange juice, and orange peel samples using multi-channel flow injection analysis. Food Chemistry, 192, 91-96. [Link]
-
Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Kumar, J., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. bioRxiv. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415. [Link]
-
PubChem. (n.d.). Ethyl-2-methylacetoacetate. Retrieved from [Link]
-
Głowacka, I. E., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11689. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Antibacterial Activities of Thiouracil Derivatives Containing Acyl Thiourea as SecA inhibitors. Research Journal of Pharmacy and Technology, 15(8), 3463-3470. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Yusuf, M., et al. (2020). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Journal of Applied Pharmaceutical Science, 10(1), 38-44. [Link]
-
Roslan, N., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
-
Serdiuk, I. E., & Gotsulya, A. S. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Pharmaceutical Chemistry Journal, 55(4), 333-346. [Link]
-
European Chemicals Agency. (n.d.). Identity - 3,5,5-trimethylhexanoic acid. Retrieved from [Link]
-
Mishra, A., et al. (2021). Synthesis, biological evaluation and in silico study of bis-thiourea derivatives as anticancer, antimalarial and antimicrobial agents. Results in Chemistry, 3, 100184. [Link]
-
Sottani, C., et al. (2003). An analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(19), 2243-2249. [Link]
-
European Chemicals Agency. (n.d.). 1,4-Cyclohexanedicarboxylic acid, 1,4-diisononyl ester - Registration Dossier. Retrieved from [Link]
Sources
- 1. Redetermination of 1-cyclohexyl-3-(2-furoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
- 16. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rmiq.org [rmiq.org]
- 20. researchgate.net [researchgate.net]
The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of Novel Cyclohexylmethyl-thiourea Derivatives
Foreword: Charting a New Course in Therapeutic Compound Discovery
In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. Among the myriad of scaffolds, thiourea derivatives have consistently emerged as a versatile and promising class of compounds, exhibiting a broad spectrum of biological activities. This guide focuses on a specific, yet highly intriguing subclass: novel Cyclohexylmethyl-thiourea derivatives. The incorporation of the cyclohexylmethyl moiety introduces unique lipophilic and conformational characteristics, offering the potential for enhanced bioactivity and novel mechanisms of action.
This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive technical framework for the systematic biological activity screening of these novel derivatives. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, emphasizing the principles of self-validating systems to ensure scientific rigor and data integrity. Our exploration is grounded in authoritative scientific literature, providing a robust foundation for your research endeavors.
I. The Scientific Imperative: Why this compound Derivatives?
The thiourea core (-NH-C(S)-NH-) is a privileged pharmacophore, capable of forming critical hydrogen bonds with biological targets.[1][2] The addition of a cyclohexylmethyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This aliphatic cyclic group can enhance membrane permeability and provide a conformational anchor for binding to protein targets. The inherent flexibility of the cyclohexyl ring, coupled with the hydrogen-bonding capacity of the thiourea group, creates a unique chemical entity with the potential to interact with a diverse range of biological macromolecules.
Thiourea derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and antimicrobial effects.[3] The structural modifications inherent in novel this compound derivatives warrant a comprehensive screening cascade to elucidate their full therapeutic potential.
II. The Strategic Screening Cascade: A Multi-pronged Approach to Unveiling Bioactivity
A logical and phased screening approach is crucial for efficiently identifying the biological activities of novel compounds. This section outlines a strategic workflow for the comprehensive evaluation of this compound derivatives.
Caption: Strategic workflow for biological activity screening.
III. Anticancer Activity Screening: Targeting the Hallmark of Malignancy
Thiourea derivatives have shown significant promise as anticancer agents, often exhibiting potent cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms of action can be diverse, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) kinase and the induction of apoptosis.[4][5]
A. Foundational Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and proliferation.[6] It serves as an excellent primary screening tool to identify compounds with cytotoxic potential.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Delving Deeper: Unraveling the Mechanism of Action
For compounds exhibiting significant cytotoxicity, elucidating the underlying mechanism of action is a critical next step.
1. Apoptosis Induction: A common mechanism of anticancer drugs is the induction of programmed cell death, or apoptosis.
Caption: Potential apoptotic pathways induced by thiourea derivatives.
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
2. Enzyme Inhibition: Many thiourea derivatives exert their anticancer effects by inhibiting specific enzymes crucial for cancer cell survival and proliferation, such as protein kinases.[7]
Kinase Inhibition Assays: Commercially available kinase assay kits can be used to screen the inhibitory activity of the novel compounds against a panel of relevant kinases (e.g., EGFR, VEGFR, BRAF).[8] These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Table 1: Hypothetical Anticancer Activity Data for Novel this compound Derivatives
| Compound ID | Cancer Cell Line | MTT Assay IC50 (µM) | Apoptosis Induction (% Annexin V positive) | EGFR Kinase Inhibition IC50 (µM) |
| CMTD-1 | MCF-7 | 12.5 | 45% at 15 µM | > 50 |
| CMTD-2 | A549 | 5.2 | 78% at 10 µM | 2.8 |
| CMTD-3 | HCT116 | 25.8 | 22% at 30 µM | 15.6 |
| Doxorubicin | - | 0.8 | - | - |
IV. Antimicrobial Activity Screening: Combating Infectious Threats
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Thiourea derivatives have been reported to possess antibacterial and antifungal properties.[3][9]
A. Initial Screening: The Agar Well Diffusion Method
This method is a simple, preliminary assay to evaluate the antimicrobial activity of soluble compounds.[10]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Experimental Protocol: Agar Well Diffusion
-
Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Inoculation: Inoculate the molten agar with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Preparation: Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the solidified agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the dissolved this compound derivative at a known concentration into each well. Include a solvent control and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
B. Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination
For compounds showing a zone of inhibition, determining the MIC is essential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a commonly used method for MIC determination.
Experimental Protocol: Broth Microdilution
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Table 2: Hypothetical Antimicrobial Activity Data for Novel this compound Derivatives
| Compound ID | Test Microorganism | Agar Well Diffusion Zone of Inhibition (mm) | MIC (µg/mL) |
| CMTD-4 | Staphylococcus aureus | 18 | 16 |
| CMTD-4 | Escherichia coli | 0 | > 128 |
| CMTD-5 | Candida albicans | 22 | 8 |
| Ciprofloxacin | S. aureus | 25 | 1 |
| Fluconazole | C. albicans | 28 | 4 |
V. Antiviral Activity Screening: Confronting Viral Pathogens
The antiviral potential of thiourea derivatives is an area of growing interest.[11][12] Screening for antiviral activity requires cell-based assays that measure the inhibition of virus replication.
A. Cytotoxicity and Antiviral Efficacy: A Two-pronged Approach
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds against the host cell line to be used in the antiviral assay. This is typically done using the MTT assay as described previously. The antiviral screening is then conducted at non-toxic concentrations of the compounds.
Experimental Protocol: Plaque Reduction Assay (for lytic viruses)
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates.
-
Virus Infection: Infect the cells with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the this compound derivatives.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until distinct plaques (zones of cell death) are visible.
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis and in vitro/in silico evaluation of novel aroyl thiourea derivatives based on substituted phenethylamine: antibacterial, antioxidant, and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note & Protocol: Evaluating the Antibacterial Efficacy of Cyclohexylmethyl-thiourea Against Escherichia coli
For: Researchers, scientists, and drug development professionals investigating novel antibacterial agents.
Introduction: The Imperative for Novel Antibacterial Discovery
The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, poses a significant threat to global health. This escalating crisis necessitates the exploration of new chemical scaffolds with unique mechanisms of action. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties[1]. Their structural versatility allows for modifications that can enhance their potency and specificity, making them attractive candidates for drug development[2][3].
This document provides a comprehensive guide to determining the antibacterial activity of Cyclohexylmethyl-thiourea, a representative N-cycloalkyl-thiourea derivative, against E. coli. While specific data on this exact molecule is emerging, the protocols and principles outlined herein are based on established methodologies for evaluating thiourea compounds and adhere to internationally recognized standards, providing a robust framework for its investigation. The core of this guide focuses on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), crucial parameters for assessing a compound's antibacterial potential.
Scientific Foundation: The Antibacterial Mechanism of Thiourea Derivatives
Thiourea derivatives are thought to exert their antibacterial effects through multiple mechanisms, primarily by targeting essential bacterial enzymes and processes. The thiocarbonyl (C=S) and amine (NH) groups are key functional moieties that can interact with biological targets[2].
Potential mechanisms of action against bacteria like E. coli include:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication, transcription, and repair. Thiourea derivatives have been shown to inhibit these topoisomerases, leading to bacterial cell death[3][4].
-
Disruption of Bacterial Metabolism: The ability of thiourea derivatives to chelate metal ions can interfere with metabolic pathways that rely on these ions as cofactors[5].
-
Alteration of Cell Membrane Integrity: The lipophilic nature of certain thiourea derivatives, influenced by substituents like the cyclohexyl group, may facilitate their interaction with and disruption of the bacterial cell membrane[6][7].
-
Enzyme Inhibition: Other essential enzymes in bacterial metabolic pathways, such as enoyl-ACP reductase (InhA), can also be targeted by these compounds[3].
The following diagram illustrates a hypothesized mechanism of action for a thiourea derivative targeting bacterial DNA gyrase.
Caption: Proposed mechanism of this compound against E. coli.
Experimental Protocols
The following protocols are detailed to ensure reproducibility and adherence to best practices, referencing guidelines from the Clinical and Laboratory Standards Institute (CLSI) where appropriate[8][9].
Protocol 1: Preparation of this compound Stock Solution
The accurate preparation of the test compound is critical for reliable results.
-
Synthesis and Purity: While various methods exist for synthesizing thiourea derivatives, a common approach involves the reaction of an isothiocyanate with an amine[10][11]. Ensure the this compound to be tested is of high purity (≥95%), confirmed by analytical techniques such as NMR and mass spectrometry.
-
Solvent Selection: Due to the generally low aqueous solubility of thiourea derivatives, a suitable solvent is required. Dimethyl sulfoxide (DMSO) is a common choice.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[10]. The broth microdilution method is a standard and reliable technique.
Materials:
-
This compound stock solution
-
Escherichia coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of E. coli.
-
Transfer the colonies into a tube containing 5 mL of sterile saline or PBS.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Prepare the final inoculum by diluting this suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
In well 1, add 200 µL of the working solution of this compound (prepared by diluting the stock solution in MHB to twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing only MHB and the bacterial inoculum).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11. This will bring the final bacterial concentration in each well to approximately 5 x 10⁵ CFU/mL and halve the concentration of the compound in each well.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum[4].
Materials:
-
MIC plate from Protocol 2
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Micropipette
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a separate, labeled section of an MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. For practical purposes, this is often the lowest concentration at which no more than 1-2 colonies are observed.
-
The following diagram illustrates the workflow for determining MIC and MBC.
Caption: Experimental workflow for MIC and MBC determination.
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded systematically. Below is a template for data presentation.
| Compound | E. coli Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | ATCC 25922 | 64 | 128 | 2 | Bacteriostatic |
| Ciprofloxacin (Control) | ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal (lit.) |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic, meaning it inhibits bacterial growth but does not kill the bacteria outright at similar concentrations.
Conclusion
This application note provides a detailed and scientifically grounded framework for determining the antibacterial activity of this compound against E. coli. By following these standardized protocols for MIC and MBC determination, researchers can obtain reliable and reproducible data to evaluate the potential of this and other thiourea derivatives as novel antibacterial agents. The provided context on the potential mechanisms of action and clear guidelines for data interpretation will aid in the comprehensive assessment and further development of this promising class of compounds.
References
-
Molecules.
-
Pharmacy Education.
-
Letters in Applied NanoBioScience.
-
Molecules.
-
Molecules.
-
Inorganica Chimica Acta.
-
ResearchGate.
-
International Journal of Molecular Sciences.
-
Molecules.
-
Der Pharmacia Lettre.
-
Molecules.
-
Organic Chemistry Portal.
-
Microorganisms.
-
Organic Syntheses.
-
Heliyon.
-
Molecules.
-
ResearchGate.
-
ResearchGate.
-
MMC library.
-
Molecules.
-
Clinical and Laboratory Standards Institute.
-
Microchem Laboratory.
Sources
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Profiling of Cyclohexylmethyl-thiourea on Cancer Cell Lines
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, including promising anticancer properties.[1][2] The thiourea pharmacophore, characterized by its -HN-C(=S)-NH- backbone, is a key structural feature in several clinically relevant molecules and investigational drugs.[3] The unique electronic and hydrogen-bonding capabilities of this moiety allow for interaction with various biological targets, such as protein kinases and other enzymes involved in carcinogenesis.[1][3][4] Structural modifications to the thiourea scaffold can significantly enhance bioactivity, selectivity, and pharmacokinetic profiles, making these compounds attractive candidates for novel cancer therapeutics.[1] This application note provides a detailed guide for assessing the in vitro cytotoxic potential of a specific derivative, Cyclohexylmethyl-thiourea, against various cancer cell lines.
A primary and essential step in the evaluation of any potential anticancer agent is the determination of its cytotoxic effect—the ability to kill or inhibit the growth of cancer cells.[5] This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.[6][7] To ensure a comprehensive and reliable assessment, this guide employs a multi-assay approach. We will detail the protocols for two complementary cytotoxicity assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[5][8]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with compromised membrane integrity.[5][9][10]
By utilizing assays that measure different cellular endpoints (metabolic activity vs. membrane integrity), researchers can obtain a more robust and nuanced understanding of the cytotoxic mechanism of this compound.
Scientific Principles of the Assays
MTT Assay: A Measure of Metabolic Viability
The MTT assay is a colorimetric method for assessing cell viability. The core principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells.[8] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically around 570 nm.[11] A decrease in signal compared to untreated control cells indicates a reduction in cell viability.
LDH Assay: An Indicator of Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage. LDH is a stable cytosolic enzyme that is present in most cell types.[12] Under normal conditions, LDH is retained within the cytoplasm of healthy cells. However, when the cell membrane is compromised—a hallmark of late apoptosis or necrosis—LDH is released into the surrounding culture medium.[9][12] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[9][13] This NADH is then used to reduce a tetrazolium salt (like INT or WST) into a colored formazan product, which can be quantified by its absorbance.[9][13] The amount of color produced is proportional to the amount of LDH released, and therefore, to the extent of cell lysis.[13]
Experimental Workflow Overview
A systematic workflow is critical for reproducible results. The overall process involves culturing selected cancer cell lines, treating them with a range of this compound concentrations, performing the cytotoxicity assays, and finally, analyzing the data to determine IC50 values.
Caption: High-level experimental workflow for cytotoxicity assessment.
Detailed Protocols
PART 1: Cell Culture and Compound Preparation
1.1. Materials and Reagents
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human colon carcinoma (HCT116). Other cell lines can be substituted.
-
Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (DMSO).
-
Compound: this compound.
-
Consumables: Sterile 96-well flat-bottom cell culture plates, serological pipettes, pipette tips, cell culture flasks.
1.2. Cell Line Maintenance
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[6]
-
Passage cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for subculturing.[14]
1.3. Preparation of this compound Stock Solution
-
Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays. A high-concentration stock is prepared to minimize the final DMSO concentration in the culture wells, which can be toxic to cells at higher levels (typically >0.5%).
-
Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
PART 2: MTT Cytotoxicity Assay Protocol
2.1. Materials
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.[15]
-
Solubilization Solution: 10% SDS in 0.01 M HCl, or pure DMSO.
-
96-well plate reader (spectrophotometer).
2.2. Step-by-Step Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Expert Insight: The optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in the exponential growth phase during treatment.
-
Include wells for "cells only" (untreated control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in serum-free medium. A typical concentration range might be 0.1 µM to 100 µM.
-
Rationale: A wide range of concentrations is necessary to generate a complete dose-response curve for accurate IC50 calculation.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions (or vehicle control) to the cells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully aspirate the compound-containing medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C.[11][16] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[17]
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
PART 3: LDH Cytotoxicity Assay Protocol
3.1. Materials
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Sigma-Aldrich). These kits typically include an LDH substrate, cofactor, diaphorase, and a tetrazolium salt.
-
Lysis Buffer (often 10X, provided in the kit) to generate a maximum LDH release control.
3.2. Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 2.2.1 and 2.2.2).
-
It is crucial to set up the following controls for each cell line:
-
Untreated Control (Spontaneous Release): Cells treated with vehicle only.
-
Maximum Release Control: Cells treated with vehicle, to which Lysis Buffer is added 30-45 minutes before the end of incubation.
-
Medium Background Control: Medium only, no cells.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at ~250 x g for 4 minutes.
-
Rationale: Centrifugation pellets any detached or dead cells, ensuring that the supernatant collected for the assay contains only the released LDH and is free of intracellular LDH.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.[10]
-
-
Stopping the Reaction and Measurement:
Data Analysis and Interpretation
Calculation of Percentage Viability (MTT Assay)
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100[17]
Calculation of Percentage Cytotoxicity (LDH Assay)
-
Subtract the average absorbance of the Medium Background Control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100[5]
IC50 Determination
The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.
-
Plot the calculated % Viability or % Cytotoxicity against the logarithm of the compound concentration.[5][18]
-
Use a non-linear regression analysis software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[6]
-
The software will calculate the IC50 value from the curve.[6][19]
Example Data Presentation
The results of the cytotoxicity assays should be summarized in a clear and concise table.
| Cell Line | Assay | Incubation Time | IC50 (µM) ± SD |
| MCF-7 | MTT | 48h | 8.5 ± 1.2 |
| LDH | 48h | 10.2 ± 1.8 | |
| A549 | MTT | 48h | 15.3 ± 2.5 |
| LDH | 48h | 18.1 ± 3.1 | |
| HCT116 | MTT | 48h | 5.1 ± 0.9 |
| LDH | 48h | 6.5 ± 1.1 | |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Potential Mechanism of Action
Thiourea derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein tyrosine kinases, topoisomerases, and sirtuins.[4][20] Many of these pathways converge on the induction of apoptosis (programmed cell death). The thiourea moiety's ability to form hydrogen bonds is crucial for its interaction with the active sites of target enzymes.[1] For instance, derivatives can inhibit key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), leading to a downstream blockade of cell proliferation and survival pathways.[20][21]
Caption: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in MTT assay | Contamination of MTT reagent or medium. | Use fresh, sterile-filtered MTT solution. Ensure aseptic technique. |
| Low signal in MTT assay | Insufficient cell number; low metabolic activity. | Optimize cell seeding density. Ensure cells are healthy and in log phase. |
| Inconsistent LDH results | Presence of LDH in serum; cell damage during handling. | Use heat-inactivated FBS or reduce serum concentration during treatment. Handle cells gently. |
| IC50 values vary significantly between experiments | Inconsistent cell passage number; variation in incubation times. | Use cells within a consistent passage number range. Standardize all incubation times precisely. |
| Compound precipitates in medium | Low solubility of the compound. | Decrease the highest concentration tested. Ensure the final DMSO concentration is consistent and non-toxic (<0.5%). |
Conclusion
This application note provides a comprehensive framework for the in vitro cytotoxic evaluation of this compound. By employing both the MTT and LDH assays, researchers can generate reliable and multifaceted data on the compound's effect on cancer cell viability and membrane integrity. The detailed protocols and data analysis guidelines are designed to ensure reproducibility and accuracy. The resulting IC50 values are critical for the initial characterization of this potential anticancer agent and provide the foundation for subsequent mechanistic studies and preclinical development.
References
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). Molecules. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. Available at: [Link]
-
How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Available at: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). IntechOpen. Available at: [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2017). Oncology Letters. Available at: [Link]
-
Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11... ResearchGate. Available at: [Link]
-
Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (2025). ResearchGate. Available at: [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. Available at: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... (2019). Protocols.io. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]
Sources
- 1. One moment, please... [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. atcc.org [atcc.org]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. IC50 Calculator | AAT Bioquest [aatbio.com]
- 20. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Cyclohexylmethyl-thiourea Derivatives: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the synthesis of cyclohexylmethyl-thiourea derivatives. As a senior application scientist, this document is structured to not only provide a reproducible methodology but also to offer insights into the chemical principles and practical considerations that underpin the synthetic strategy.
Introduction: The Significance of this compound Derivatives
Thiourea and its derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and drug design.[1][2] The thiourea motif is a key structural feature in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] The incorporation of a cyclohexylmethyl group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic profile, such as membrane permeability and metabolic stability. This makes this compound derivatives attractive targets for the development of novel therapeutic agents.
The synthesis of these derivatives is typically achieved through the nucleophilic addition of an amine to an isothiocyanate. This reaction is generally high-yielding and allows for significant molecular diversity by varying the substituents on both the amine and isothiocyanate precursors.[4][5] This application note will focus on a detailed protocol for the synthesis of a representative this compound derivative, providing a solid foundation for researchers to adapt and expand upon for their specific research needs.
General Synthetic Strategy
The most common and efficient method for the synthesis of N,N'-disubstituted thioureas is the reaction of a primary or secondary amine with an isothiocyanate.[4] In the context of this compound derivatives, this can be approached in two ways:
-
Route A: Reaction of cyclohexanemethanamine with a substituted isothiocyanate.
-
Route B: Reaction of a primary or secondary amine with cyclohexylmethyl isothiocyanate.
This guide will detail Route A , specifically the synthesis of 1-cyclohexylmethyl-3-phenylthiourea, as it utilizes readily available starting materials.
Chemical Reaction Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Step-by-Step Protocol: Synthesis of 1-Cyclohexylmethyl-3-phenylthiourea
This protocol outlines the synthesis of 1-cyclohexylmethyl-3-phenylthiourea from cyclohexanemethanamine and phenyl isothiocyanate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexanemethanamine | Reagent | Sigma-Aldrich or equivalent | Corrosive, handle with care.[6] |
| Phenyl Isothiocyanate | Reagent | Sigma-Aldrich or equivalent | Toxic and corrosive, handle with care.[3] |
| Dichloromethane (DCM) | Anhydrous | Standard commercial supplier | Use in a well-ventilated fume hood. |
| Ethanol | Reagent | Standard commercial supplier | For recrystallization. |
| n-Hexane | Reagent | Standard commercial supplier | For washing crystals. |
| Anhydrous Magnesium Sulfate | Reagent | Standard commercial supplier | For drying organic layers. |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (optional, for reactions requiring heating)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanemethanamine (1.13 g, 10 mmol).
-
Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).
-
-
Addition of Isothiocyanate:
-
In a separate small beaker, dissolve phenyl isothiocyanate (1.35 g, 10 mmol) in 10 mL of anhydrous DCM.
-
Transfer the phenyl isothiocyanate solution to a dropping funnel.
-
Add the phenyl isothiocyanate solution dropwise to the stirred solution of cyclohexanemethanamine over a period of 15-20 minutes at room temperature. The reaction is typically exothermic.
-
-
Reaction:
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be obtained as a solid.
-
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, during which time crystals of the product should form.
-
To maximize crystal formation, the flask can be placed in an ice bath for about 30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Expected Yield and Physical Properties
-
Yield: Typically in the range of 85-95%.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values for similar compounds suggest a melting point in the range of 140-160 °C. The exact melting point should be determined experimentally.
Characterization of the Final Product
Infrared (IR) Spectroscopy
The IR spectrum of the synthesized thiourea derivative should exhibit characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200-3400 | Medium, broad |
| C-H stretch (aliphatic) | 2850-2950 | Strong |
| C=S stretch (thiocarbonyl) | 1300-1400 | Strong |
| C-N stretch | 1100-1300 | Medium |
The presence of a strong band in the 1300-1400 cm⁻¹ region is indicative of the thiocarbonyl group, confirming the formation of the thiourea linkage.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information about the different types of protons in the molecule.
-
Aromatic protons: Signals in the region of 7.0-7.5 ppm.
-
N-H protons: Broad signals, the chemical shift of which can vary depending on the solvent and concentration.
-
Cyclohexyl protons: A complex multiplet of signals in the aliphatic region (typically 1.0-2.0 ppm).
-
Methylene protons (-CH₂-): A signal adjacent to the cyclohexyl group.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms.
-
Thiocarbonyl carbon (C=S): A characteristic downfield signal, typically in the range of 180-190 ppm.
-
Aromatic carbons: Signals in the region of 120-140 ppm.
-
Cyclohexyl and methylene carbons: Signals in the aliphatic region (typically 20-50 ppm).
Safety Precautions
-
General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Cyclohexanemethanamine: This compound is corrosive and can cause severe skin burns and eye damage.[6] Avoid inhalation of vapors.
-
Phenyl Isothiocyanate: This reagent is toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3][8] It is also a lachrymator. Handle with extreme care.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Use only in a fume hood.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Impure reagents; incorrect stoichiometry; insufficient reaction time. | Ensure reagents are pure and dry. Verify molar equivalents. Monitor the reaction by TLC to determine the optimal reaction time. |
| Oily product instead of solid | Impurities present. | Attempt to purify by column chromatography on silica gel. |
| Difficulty in recrystallization | Inappropriate solvent; product is too soluble. | Try different solvent systems for recrystallization (e.g., ethanol/water, acetone/hexane). If the product is highly soluble, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound derivatives, exemplified by the preparation of 1-cyclohexylmethyl-3-phenylthiourea. The methodology is straightforward, high-yielding, and amenable to the synthesis of a diverse library of analogs for further investigation in drug discovery and development programs. The provided characterization data and safety precautions will aid researchers in the successful and safe execution of this synthesis.
References
- Brożyna, A.A., VanMiddlesworth, L., and Slominski, A.T. Inhibition of melanogenesis as a radiation sensitizer for melanoma therapy. Int. J. Cancer 123(6), 1448-1456 (2008).
- Drewnowski, A., and Rock, C.L. The influence of genetic taste markers on food acceptance. Am. J. Clin. Nutr. 62(3), 506-511 (1995).
- Frank, R. L.; Smith, P. V. α-Phenylthiourea. Org. Synth.1948, 28, 89. DOI: 10.15227/orgsyn.028.0089.
- Fisher Scientific. Safety Data Sheet: Cyclohexanemethanamine. (2009).
- Fisher Scientific.
- Gonçalves, I., Davi, L., et al. Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations.
- IOSR Journal of Applied Chemistry. Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (2014).
- Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.
- Loba Chemie.
- PubChem. 1-Methyl-3-phenylthiourea.
- Ramnathan, A., Sivakumar, K., Subramanian, K., Srinivasan, N., Ramadas, K., & Fun, H. K. (1996). 1-Cyclohexyl-3-phenylthiourea.
- Ruswanto, et al. Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Procedia Chemistry 17 (2015) 157 – 161.
- Ryanzanova, A.D., Alekseev, A.A., and Slepneva, I.A. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. J. Enzyme Inhib. Med. Chem. 27(1), 78-83 (2012).
- Sigma-Aldrich. Safety Data Sheet: Cyclohexanemethanamine. (2025).
- Sigma-Aldrich.
- Soni, B., Bhandari, A.A., Ranawat, M.S., et al. Synthesis and antimicrobial activity of 2-substituted benzothiazole containing azomethine linkage. Pharmacophore 2(1), 24-33 (2011).
- TCI Chemicals. N-Phenylthiourea.
- U.S. Patent 4,433,194, "Purification of cyclohexane," issued February 21, 1984.
Sources
- 1. sci-hub.se [sci-hub.se]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. carlroth.com [carlroth.com]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. fishersci.com [fishersci.com]
- 7. reddit.com [reddit.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Antibacterial Screening of Thiourea Compounds
Introduction: The Rationale for Screening Thiourea Compounds
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including significant potential as antibacterial agents. Their core structure, characterized by a central thiocarbonyl group flanked by amino groups, allows for diverse substitutions, leading to a wide range of physicochemical properties and biological targets. The antibacterial activity of thiourea is often attributed to the C=S, C=O, and NH groups, which can interact with bacterial membrane components under acidic conditions, disrupting cellular integrity.[1] The ability to readily synthesize a vast library of thiourea analogs makes them an attractive scaffold for the discovery of novel antibiotics to combat the growing threat of antimicrobial resistance.
This guide provides a comprehensive, field-proven framework for the systematic screening of thiourea compounds, from initial in vitro antibacterial evaluation to preliminary in vivo efficacy and toxicity assessments. The protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for drug development professionals.
A Phased Approach to Antibacterial Screening
A logical and stepwise progression is crucial for the efficient and cost-effective evaluation of a library of novel thiourea compounds. This phased approach ensures that only the most promising candidates advance to more complex and resource-intensive testing.
Caption: Phased workflow for antibacterial screening of thiourea compounds.
Phase 1: In Vitro Antibacterial Activity Assessment
The initial phase focuses on identifying thiourea compounds with demonstrable antibacterial activity against a panel of clinically relevant bacterial strains. This typically includes representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a straightforward and cost-effective preliminary test to qualitatively assess the antibacterial properties of thiourea compounds.[2][3] This technique relies on the diffusion of the test compound from a well through an agar medium inoculated with a specific bacterium, creating a zone of growth inhibition if the compound is active.[2]
Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions. Ensure the agar depth is uniform (approximately 4 mm).
-
Inoculum Preparation:
-
From a fresh overnight culture of the test bacterium, pick 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate in three different directions to ensure confluent growth.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer or a sterile pipette tip.[2]
-
Compound Loading:
-
Dissolve the thiourea compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a known concentration (e.g., 1 mg/mL).
-
Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition generally indicates greater antibacterial activity.
Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Compounds exhibiting significant zones of inhibition in the primary screen should be further evaluated to quantify their potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4][5] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death.
Protocol: Broth Microdilution for MIC Determination
This method is a widely used quantitative technique for determining the MIC of an antimicrobial agent.[5][6]
-
Plate Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the thiourea compounds in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7] A typical concentration range might be 128 µg/mL down to 0.06 µg/mL.[7]
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the agar well diffusion assay, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5] This can be assessed visually or with a microplate reader.
Protocol: MBC Determination
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the MHA plate).
| Parameter | Description | Typical Units |
| Zone of Inhibition | Diameter of the area around the well where bacterial growth is inhibited. | mm |
| MIC | Lowest concentration of the compound that inhibits visible bacterial growth. | µg/mL or µM |
| MBC | Lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum. | µg/mL or µM |
Table 1: Key Parameters in In Vitro Antibacterial Screening
Phase 2: Preliminary Safety and In Vivo Efficacy
Promising candidates from the in vitro screening phase should be assessed for their potential toxicity to mammalian cells and their efficacy in a living organism. This step is critical for identifying compounds with a favorable therapeutic index.
Cytotoxicity Testing: MTT Assay
Before proceeding to in vivo models, it is essential to evaluate the cytotoxicity of the thiourea compounds against mammalian cells to ensure that their antibacterial activity is not due to general toxicity.[8] The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[9][10]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HaCaT keratinocytes, HEK293 embryonic kidney cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4][7]
-
Compound Treatment: Treat the cells with various concentrations of the thiourea compounds for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the untreated control cells.
In Vivo Efficacy Models
In vivo models provide a more complex biological environment to assess the efficacy of antibacterial compounds.[2]
The G. mellonella model is a simple, inexpensive, and ethically favorable alternative to mammalian models for the preliminary in vivo screening of antimicrobial agents.[1][3]
Protocol: G. mellonella Infection and Treatment
-
Infection: Inject a standardized dose of the pathogenic bacteria into the hemocoel of the larvae.
-
Treatment: At a set time post-infection (e.g., 1-2 hours), administer the thiourea compound via a separate injection.
-
Monitoring: Monitor larval survival over a period of 3-5 days.
-
Efficacy Assessment: An effective compound will significantly increase the survival rate of the infected larvae compared to an untreated control group.
For compounds that show high efficacy and low toxicity, a mouse sepsis model can be employed to evaluate their performance in a mammalian system.[12]
Protocol: Mouse Sepsis Model
-
Infection: Induce sepsis in mice by intraperitoneal injection of a lethal dose of the target bacteria.
-
Treatment: Administer the thiourea compound at various doses and time points post-infection.
-
Monitoring: Monitor the survival of the mice over a set period (e.g., 7 days).[12]
-
Bacterial Load Determination: At the end of the study, or at specific time points, organs (e.g., spleen, liver, kidneys) can be harvested to determine the bacterial load (CFU/gram of tissue).
Caption: Progression of in vivo efficacy testing models.
Data Interpretation and Candidate Selection
The ultimate goal of this screening cascade is to identify lead thiourea compounds with a potent and selective antibacterial activity and a favorable safety profile. A successful candidate will exhibit:
-
Low MIC and MBC values against the target bacteria.
-
Minimal cytotoxicity against mammalian cells, resulting in a high selectivity index (SI = IC₅₀ / MIC).
-
Significant in vivo efficacy , demonstrated by increased survival and reduced bacterial load in animal models.
Conclusion
This comprehensive guide provides a robust framework for the antibacterial screening of thiourea compounds. By following this phased approach, researchers and drug development professionals can systematically evaluate and identify promising lead candidates for further preclinical and clinical development. The integration of in vitro and in vivo assays, coupled with early-stage cytotoxicity assessment, ensures a thorough and efficient screening process, maximizing the potential for discovering novel antibacterial agents to address the critical challenge of antimicrobial resistance.
References
-
Bacterial Efficacy Models for Preclinical Research. (n.d.). IBT Bioservices. Retrieved from [Link]
- Tsai, C. J., Loh, J. M., & Proft, T. (2016). Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing. Virulence, 7(3), 214–229.
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
- Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 13(23), 5870.
- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2023). Molecules, 28(15), 5827.
-
Preclinical models for antimicrobial compound efficacy in vivo assays. (n.d.). Vibiosphen. Retrieved from [Link]
- Current Murine Models of Sepsis. (2016). Surgical Infections, 17(4), 385–393.
- Galleria mellonella as an Antimicrobial Screening Model. (2024). Journal of Visualized Experiments, (204), e67210.
- Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). Frontiers in Microbiology, 13, 961917.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). Frontiers in Microbiology, 9, 2899.
- Galleria mellonella: An Infection Model for Screening Compounds Against the Mycobacterium tuberculosis Complex. (2019). Frontiers in Microbiology, 10, 2686.
-
In Vivo Mouse Models of Bacterial Infection. (n.d.). ImQuest BioSciences. Retrieved from [Link]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Journal of Functional Foods, 109, 105793.
- In Vivo Antibacterial Efficacy of Antimicrobial Peptides Modified Metallic Implants: Systematic Review and Meta-Analysis. (2022). ACS Biomaterials Science & Engineering, 8(5), 1839–1853.
-
Antimicrobial Activity and Cell Cytotoxicity Testing. (2022, August 2). YouTube. Retrieved from [Link]
- Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing. (2018). PLOS ONE, 13(6), e0197540.
- Utilization of In Vivo Imaging System to Study Staphylococcal Sepsis and Septic Arthritis Progression in Mouse Model. (2024). International Journal of Molecular Sciences, 25(15), 8343.
- Animal models in the evaluation of antimicrobial agents. (1985). Antimicrobial Agents and Chemotherapy, 27(6), 1527–1534.
- Development of a Galleria mellonella Infection Model to Evaluate the Efficacy of Antibiotic-Loaded Polymethyl Methacrylate (PMMA) Bone Cement. (2024). Journal of Fungi, 10(8), 589.
-
Assessing the relevance of Galleria mellonella to antibiotic drug discovery for pulmonary infections. (n.d.). NC3Rs. Retrieved from [Link]
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Pharmaceutical Research, 13(1), 2093-2099.
- Application Note: In Vitro Antibacterial Assay Protocols for Thiourea Compounds. (n.d.). Benchchem.
-
MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH. Retrieved from [Link]
Sources
- 1. Galleria mellonella as an Antimicrobial Screening Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ibtbioservices.com [ibtbioservices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. mjpms.in [mjpms.in]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imquestbio.com [imquestbio.com]
- 12. vibiosphen.com [vibiosphen.com]
Cell-based assay protocol to validate Cyclohexylmethyl-thiourea activity
Topic: Cell-Based Assay Protocol to Validate Cyclohexylmethyl-thiourea Activity as a Putative Tyrosinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The core thiourea structure, featuring a thionic group and two amino groups, allows for diverse molecular interactions, particularly with enzymes.[4][5] This structural feature makes thiourea derivatives promising candidates for enzyme inhibitor discovery.[4][6] this compound is one such derivative, whose biological activity is not yet well-characterized.
Based on the known activities of the thiourea chemical class, a plausible mechanism of action for this compound is the inhibition of tyrosinase. Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[7][8] It is a major target for therapeutic and cosmetic agents aimed at treating hyperpigmentation disorders and for skin whitening applications.[9][10]
This application note provides a comprehensive, step-by-step protocol to validate the putative tyrosinase inhibitory activity of this compound in a cellular context. The described workflow employs the B16-F10 murine melanoma cell line, a well-established model for studying melanogenesis.[11][12] The protocol is designed as a self-validating system, beginning with a cytotoxicity assessment to establish a non-toxic working concentration range, followed by direct measurement of cellular melanin content and a confirmatory assay for intracellular tyrosinase activity.
Principle of the Method
The overall strategy involves three sequential experimental stages:
-
Determine the Maximum Non-Toxic Concentration: Before assessing inhibitory activity, it is crucial to determine the concentrations of this compound that do not harm the B16-F10 cells. This is achieved using a cell viability assay (e.g., MTT or Resazurin). This step ensures that any observed reduction in melanin is due to specific bioactivity and not simply a consequence of cell death.
-
Quantify Inhibition of Melanin Production: B16-F10 cells are stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce robust melanin production.[11] These stimulated cells are then treated with non-toxic concentrations of this compound. The total melanin content is subsequently extracted from the cells and quantified spectrophotometrically. A dose-dependent decrease in melanin content suggests inhibitory activity.
-
Confirm Inhibition of Cellular Tyrosinase Activity: To confirm that the reduction in melanin is a direct result of enzyme inhibition, cell lysates are prepared from treated cells. The activity of tyrosinase within these lysates is then measured by providing its substrate, L-DOPA, and monitoring the formation of the colored product, dopachrome.[13] This final step provides mechanistic evidence linking the compound to the target enzyme.
Overall Experimental Workflow
The following diagram outlines the complete experimental process, from initial cell culture to final data analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Key Points for Culturing B16 Cell Line [procellsystem.com]
- 13. pepolska.pl [pepolska.pl]
Application Notes and Protocols: A Comprehensive Guide to Evaluating Cyclohexylmethyl-thiourea as a Corrosion Inhibitor
Introduction: The Enduring Challenge of Metallic Corrosion and the Role of Thiourea-Based Inhibitors
The insidious process of corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the integrity and longevity of metallic structures across countless industries. The economic and safety implications of unchecked corrosion are substantial, necessitating the development and implementation of effective mitigation strategies. Among these, the use of organic corrosion inhibitors has emerged as a highly practical and efficient approach. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Thiourea and its derivatives have long been recognized as a potent class of corrosion inhibitors, particularly in acidic environments.[1][2] Their efficacy is largely attributed to the presence of sulfur and nitrogen atoms within their molecular structure. These heteroatoms possess lone pairs of electrons, which facilitate their adsorption onto the metallic surface, effectively blocking the active sites for corrosion.[3] This guide provides a detailed experimental framework for the comprehensive evaluation of a specific thiourea derivative, Cyclohexylmethyl-thiourea, as a corrosion inhibitor for mild steel in an acidic medium. The protocols outlined herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough and scientifically sound investigation.
I. Synthesis and Characterization of this compound
A fundamental prerequisite for any inhibitor study is the synthesis and purification of the compound of interest. While numerous methods exist for the synthesis of thioureas, a common and effective approach involves the reaction of an amine with an isothiocyanate or a thiocarbonyl transfer reagent.[3][4]
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route for this compound, starting from cyclohexanemethanol.
Step 1: Synthesis of Cyclohexylmethylamine
-
Rationale: The primary amine is a key building block for the thiourea synthesis. This can be prepared from the corresponding alcohol via a two-step process involving conversion to an alkyl halide followed by amination.
-
Procedure:
-
Convert cyclohexanemethanol to cyclohexylmethyl bromide using a suitable brominating agent like phosphorus tribromide (PBr₃).
-
React the resulting cyclohexylmethyl bromide with an excess of ammonia (in a sealed tube or autoclave) to yield cyclohexylmethylamine.[5]
-
Purify the product by distillation.
-
Step 2: Synthesis of this compound
-
Rationale: The reaction of the primary amine with a thiocarbonyl source will yield the desired thiourea. The use of thiophosgene is a classic method, though it requires careful handling due to its toxicity.[6][7] An alternative, safer method involves the use of carbon disulfide.[4]
-
Procedure (using Carbon Disulfide):
-
Dissolve cyclohexylmethylamine in a suitable solvent such as ethanol.
-
Add carbon disulfide dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterization: The synthesized compound should be thoroughly characterized to confirm its identity and purity using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: As an indicator of purity.
II. Experimental Setup for Corrosion Inhibition Studies
A multi-faceted approach employing both classical and modern techniques is essential for a comprehensive evaluation of a corrosion inhibitor's performance. The following sections detail the experimental setup and protocols for weight loss measurements, electrochemical analysis, and surface characterization.
A. Materials and Reagents
-
Metal Specimen: Mild steel coupons of a specific grade (e.g., AISI 1018) with a defined surface area.
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution, prepared from analytical grade acids and deionized water.
-
Inhibitor: Synthesized and purified this compound.
-
Reagents for Cleaning: Acetone, ethanol, deionized water, and a suitable acid inhibitor for the cleaning solution (e.g., a solution of 20% NaOH containing 200 g/L of zinc dust).[8]
B. Experimental Workflow Diagram
The overall experimental workflow is depicted in the following diagram:
Caption: Overall experimental workflow for evaluating this compound as a corrosion inhibitor.
III. Detailed Experimental Protocols
A. Weight Loss (Gravimetric) Method
This classical and straightforward method provides a direct measure of the average corrosion rate over a specified period. The protocol should adhere to established standards such as ASTM G31.[5][7][9]
Protocol 2: Weight Loss Measurement (ASTM G31)
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with a series of emery papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, uniform surface.
-
Degrease the coupons by washing with acetone, followed by ethanol, and finally with deionized water.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon to four decimal places (W₁).
-
-
Immersion Test:
-
Prepare a series of beakers containing the corrosive solution (e.g., 1 M HCl) with and without different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
-
Completely immerse the pre-weighed coupons in the test solutions. Ensure a sufficient volume of solution to avoid significant changes in corrosivity during the test.
-
Maintain the beakers in a thermostatically controlled water bath at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) for a specified duration (e.g., 6, 12, 24 hours).
-
-
Coupon Cleaning and Re-weighing:
-
After the immersion period, carefully remove the coupons from the test solutions.
-
Clean the coupons to remove corrosion products by immersing them in a cleaning solution (e.g., 20% NaOH + 200 g/L zinc dust) for a few minutes, followed by gentle brushing with a soft brush.
-
Rinse the coupons thoroughly with deionized water and then with acetone.
-
Dry the coupons and re-weigh them (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) where:
-
K = a constant (8.76 × 10⁴)
-
ΔW = Weight loss (W₁ - W₂) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³ (for mild steel, ~7.85 g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:
-
CR₀ = Corrosion rate in the absence of the inhibitor.
-
CRᵢ = Corrosion rate in the presence of the inhibitor.
-
-
Table 1: Example Data from Weight Loss Measurements
| Inhibitor Conc. (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.1500 | 5.25 | - |
| 50 | 0.0450 | 1.58 | 70.0 |
| 100 | 0.0225 | 0.79 | 85.0 |
| 200 | 0.0105 | 0.37 | 93.0 |
| 500 | 0.0060 | 0.21 | 96.0 |
B. Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action. These tests are typically performed using a three-electrode electrochemical cell connected to a potentiostat.[10]
-
Working Electrode (WE): A mild steel coupon with a defined exposed surface area.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): A platinum or graphite rod/sheet with a surface area larger than the WE.
Protocol 3: Potentiodynamic Polarization
-
Rationale: This technique measures the current response of the working electrode as the potential is scanned, providing information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. From these parameters, the inhibition mechanism (anodic, cathodic, or mixed) can be elucidated.[6][11][12]
-
Procedure:
-
Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 to 1 mV/s).
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Determine Ecorr and icorr from the intersection of the anodic and cathodic Tafel slopes.
-
Calculate the inhibition efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:
-
icorr₀ = Corrosion current density in the absence of the inhibitor.
-
icorrᵢ = Corrosion current density in the presence of the inhibitor.
-
-
Table 2: Example Data from Potentiodynamic Polarization
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Slope (mV/dec) | Cathodic Slope (mV/dec) | IE (%) |
| 0 (Blank) | -450 | 150 | 75 | -120 | - |
| 200 | -430 | 12 | 70 | -115 | 92.0 |
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
-
Rationale: EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes occurring at the metal/solution interface and the properties of the protective inhibitor film.[13][14][15]
-
Procedure:
-
After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV rms) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[2][14]
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:
-
Rct₀ = Charge transfer resistance in the absence of the inhibitor.
-
Rctᵢ = Charge transfer resistance in the presence of the inhibitor.
-
-
Table 3: Example Data from Electrochemical Impedance Spectroscopy
| Inhibitor Conc. (ppm) | Rct (Ω cm²) | Cdl (µF/cm²) | IE (%) |
| 0 (Blank) | 150 | 200 | - |
| 200 | 1800 | 50 | 91.7 |
C. Surface Analysis Techniques
Surface analysis provides visual and compositional evidence of the inhibitor's protective action.
Protocol 5: Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)
-
Rationale: SEM provides high-resolution images of the metal surface morphology, allowing for a visual comparison of the extent of corrosion damage in the presence and absence of the inhibitor. EDS provides elemental analysis of the surface, which can confirm the presence of elements from the inhibitor molecule in the protective film.[3][16]
-
Procedure:
-
After the immersion test (either weight loss or electrochemical), carefully remove the coupons.
-
Gently rinse the surface with deionized water to remove any loosely adhering corrosion products or salt deposits, and then dry the samples. For more delicate films, rinsing with a volatile solvent like ethanol might be preferable.[17]
-
Mount the dried coupons on SEM stubs using conductive carbon tape.
-
Sputter-coat the samples with a thin layer of gold or carbon if they are not sufficiently conductive.
-
Acquire SEM images at various magnifications to observe the surface morphology.
-
Perform EDS analysis on selected areas of the surface to determine the elemental composition.
-
Protocol 6: X-ray Photoelectron Spectroscopy (XPS)
-
Rationale: XPS is a powerful surface-sensitive technique that provides detailed information about the elemental composition and chemical states of the elements within the top few nanometers of the surface. This can be used to confirm the adsorption of the inhibitor and to understand its binding mechanism to the metal surface.[1]
-
Procedure:
-
Prepare the samples as for SEM analysis, ensuring minimal exposure to the atmosphere to prevent post-immersion oxidation.[1] Ideally, the sample transfer from the solution to the XPS instrument should be done in an inert atmosphere (e.g., a glove box).
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, N 1s, S 2p, O 1s, Fe 2p).
-
Analyze the binding energies and peak shapes to determine the chemical states of the elements and infer the nature of the interaction between the inhibitor and the metal surface.
-
IV. Data Interpretation and Mechanistic Insights
A thorough analysis of the data obtained from the various techniques will provide a comprehensive understanding of the corrosion inhibition performance and mechanism of this compound.
-
Inhibition Mechanism:
-
Potentiodynamic Polarization: A significant shift in the cathodic Tafel slope suggests cathodic inhibition, while a shift in the anodic slope indicates anodic inhibition. A shift in both suggests a mixed-type inhibitor. A change in Ecorr of more than ±85 mV is indicative of a specific type of inhibition (anodic or cathodic), while a smaller change suggests mixed-mode inhibition.
-
EIS: An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film on the metal surface. The decrease in Cdl can be attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.
-
-
Adsorption Isotherm: The relationship between the inhibitor concentration and its surface coverage (θ, which can be approximated as IE%/100) can be analyzed using various adsorption isotherms (e.g., Langmuir, Frumkin, Temkin) to understand the adsorption behavior of the inhibitor on the metal surface.
-
Surface Analysis:
-
SEM: Images of the uninhibited surface will likely show significant pitting and general corrosion, while the inhibited surface should appear much smoother, indicating the formation of a protective layer.
-
XPS: The presence of N 1s and S 2p peaks in the XPS spectra of the inhibited sample confirms the adsorption of this compound. Analysis of the Fe 2p spectrum can reveal the nature of the iron species at the interface (e.g., metallic Fe, Fe²⁺, Fe³⁺), providing insights into the interaction between the inhibitor and the metal oxide layer.
-
V. Conclusion
By systematically applying the detailed protocols outlined in this guide, researchers can conduct a rigorous and comprehensive evaluation of this compound as a corrosion inhibitor. The integration of weight loss, electrochemical, and surface analysis techniques provides a self-validating framework for determining the inhibitor's efficiency, elucidating its mechanism of action, and understanding the nature of the protective film formed on the metal surface. This holistic approach is crucial for the rational design and development of new and more effective corrosion inhibitors for a wide range of industrial applications.
VI. References
-
The inhibitive action of Cyclohexyl thiourea on the corrosion and hydrogen permeation through mild steel in acidic solutions. (n.d.). Google Scholar. Retrieved January 24, 2026, from
-
Corrosion inhibition of thiourea and thiadiazole derivatives : A Review - Journal of Materials and Environmental Science. (n.d.). Google Scholar. Retrieved January 24, 2026, from
-
How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. (n.d.). Google Scholar. Retrieved January 24, 2026, from
-
Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au. (n.d.). Google Scholar. Retrieved January 24, 2026, from
-
Preparation of cyclohexylmethylamine - Google Patents. (n.d.). Retrieved January 24, 2026, from
-
Thiourea synthesis by thioacylation - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]
-
Laboratory Immersion Corrosion Testing of Metals1 - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Developing Corrosion Inhibitors – Using SEM to Investigate Corrosion - AZoM. (2017, August 7). AZoM.com. Retrieved January 24, 2026, from [Link]
-
Thiophosgene in Organic Synthesis - Satyavan SHARMA - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
EIS for Corrosion & Coatings - Gamry Instruments. (n.d.). Retrieved January 24, 2026, from [Link]
-
Starting with cyclohexene, how can the following compounds be prepared? b. cyclohexylmethylamine - Pearson. (n.d.). Retrieved January 24, 2026, from [Link]
-
Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. (n.d.). Google Scholar. Retrieved January 24, 2026, from
-
Comprehensive Metal Corrosion Rate Testing by ASTM G31-72 - LCS Laboratory Inc. (n.d.). Retrieved January 24, 2026, from [Link]
-
Thiourea and its derivatives as corrosion inhibitors - Emerald Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
X-ray photoelectron spectroscopy for surface film analysis in corrosion research. (n.d.). Google Scholar. Retrieved January 24, 2026, from
-
Technical Information Regarding Corrosion Testing - By A. S. Krisher. (n.d.). Retrieved January 24, 2026, from [Link]
-
Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]
-
Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600 - YouTube. (2020, December 3). YouTube. Retrieved January 24, 2026, from [Link]
-
What is the range of frequency for corrosion analysis using EIS? - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Faraday Discussions - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.). VLCI. Retrieved January 24, 2026, from [Link]
-
Potentiodynamic polarization parameters for the corrosion of mild steel... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Potentiodynamic Corrosion Testing - PMC - PubMed Central - NIH. (2016, September 4). National Institutes of Health. Retrieved January 24, 2026, from [Link]
-
Comprehensive Experimental and Theoretical Study on the Adsorption and Corrosion Inhibition Efficiency of Pyronin B for Mild Steel Protection in HCl Solution - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]
-
Immersion Corrosion - Metallurgical Engineering Services. (n.d.). Retrieved January 24, 2026, from [Link]
-
Exact calculation of corrosion rates by the weight-loss method | Experimental Results. (2022, May 16). Cambridge University Press. Retrieved January 24, 2026, from [Link]
-
Thiophosgene - React with Water to Develop Carbon Disulfide. (2023, February 18). ChemAnalyst. Retrieved January 24, 2026, from [Link]
-
Thiophosgene: - An overview. (2020, January 24). LinkedIn. Retrieved January 24, 2026, from [Link]
-
Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D. (2016, March 3). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Isothiocyanic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]
-
methylthiourea - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]
-
Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines - FULIR. (2017, September 1). FULIR. Retrieved January 24, 2026, from [Link]
-
WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. Starting with cyclohexene, how can the following compounds be pre... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Thiophosgene: - An overview [moltuslab.com]
- 11. researchgate.net [researchgate.net]
- 12. CN1962630A - N'-dicyclohexyl thiourea preparation method - Google Patents [patents.google.com]
- 13. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN101161631A - Preparation method of cyclohexylamine - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. Propargylamine–isothiocyanate reaction: efficient conjugation chemistry in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Cyclohexylmethyl-thiourea for Reliable Assay Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclohexylmethyl-thiourea and other thiourea-based compounds. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to help you improve the stability of your compounds in solution, ensuring the accuracy and reproducibility of your experimental assays.
Introduction: The Challenge of Thiourea Stability
Thiourea and its derivatives, including this compound, are a versatile class of compounds with broad applications in medicinal chemistry and drug discovery.[1] Their unique structure allows for potent biological activity. However, the thiocarbonyl group (C=S) that is central to their function also renders them susceptible to degradation, particularly in the aqueous environments of biological assays. Understanding and mitigating this instability is critical for generating reliable and meaningful data.
This guide is designed to provide you with the expertise and practical tools to address the stability challenges associated with this compound. By understanding the underlying chemical principles and implementing the recommended protocols, you can significantly enhance the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in solution.
FAQ 1: My assay results with this compound are inconsistent and not reproducible. What could be the cause?
Answer: Inconsistent assay results are a frequent indicator of compound instability. This compound, like other thiourea derivatives, can degrade in solution over the course of your experiment, leading to a decrease in the effective concentration of the active compound and, consequently, variable results.
Troubleshooting Guide:
-
Suspect Degradation: The primary degradation pathway for thioureas is the oxidation of the sulfur atom.[2] This can be influenced by several factors in your assay buffer.
-
Review Your Protocol: Carefully examine your experimental timeline. How long is the compound incubated in the assay buffer? Are there significant delays between preparing the dilutions and performing the assay?
-
Environmental Factors: Consider the pH, temperature, and light exposure of your solutions. Thiourea stability is known to be affected by these parameters.
-
Buffer Components: Certain components in your buffer, such as metal ions, can catalyze the oxidation of thiourea compounds.
Diagram: The Instability Cascade
Caption: Factors contributing to the degradation of this compound.
FAQ 2: What is the best way to prepare and store a stock solution of this compound?
Answer: Proper preparation and storage of your stock solution are the first and most critical steps in ensuring compound stability.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is an excellent choice for creating a concentrated stock solution of this compound.[3][4] It is a powerful aprotic solvent that can dissolve a wide range of organic compounds and is miscible with most aqueous assay buffers.
-
Weighing and Dissolving:
-
Accurately weigh out the desired amount of solid this compound in a clean, dry vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM or 50 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in tightly sealed vials. This minimizes the number of freeze-thaw cycles and reduces exposure to air and moisture.
-
Store the aliquots at -20°C or, for long-term storage, at -80°C. Protect the vials from light by storing them in a dark box or wrapping them in aluminum foil.
-
Data Summary: Recommended Solvents for Stock Solutions
| Solvent | Suitability | Key Considerations |
| DMSO | Excellent | High solubility for many organic compounds; miscible with aqueous buffers.[3][4] |
| Ethanol/Methanol | Good | Can be used, but may have lower solvating power for some compounds compared to DMSO. |
| Aqueous Buffers | Not Recommended | Direct preparation in aqueous buffers is not advised for stock solutions due to lower solubility and increased risk of degradation. |
FAQ 3: How can I minimize the degradation of this compound in my aqueous assay buffer?
Answer: Once you have a stable stock solution, the next challenge is to maintain the compound's integrity in the aqueous environment of your assay.
Strategies for Improving Stability in Aqueous Buffers:
-
Fresh is Best: Prepare your working dilutions of this compound in the assay buffer immediately before use. Avoid preparing large batches of diluted compound that will sit for extended periods.
-
Temperature Management: Whenever possible, keep your solutions on ice before adding them to your assay plate, especially for prolonged experiments. Higher temperatures can accelerate degradation.
-
Inclusion of Antioxidants: The addition of a mild, water-soluble antioxidant to your assay buffer can help to protect the thiourea moiety from oxidation. Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for this purpose.[6][7]
Protocol for Preparing Working Solutions with Antioxidants:
-
Prepare your aqueous assay buffer as you normally would.
-
Just before preparing your this compound dilutions, add a fresh stock solution of ascorbic acid to your assay buffer to a final concentration of 50-100 µM.
-
Use this antioxidant-supplemented buffer to make your serial dilutions from your DMSO stock.
Diagram: Workflow for Stable Working Solutions
Caption: A workflow designed to maximize the stability of your compound.
FAQ 4: How can I confirm if my this compound is degrading in my assay conditions?
Answer: To definitively assess the stability of your compound, you can perform a simple stability study using High-Performance Liquid Chromatography (HPLC).
Protocol for a Basic Stability Study:
-
Prepare Samples:
-
Prepare a solution of this compound in your final assay buffer at the highest concentration you use in your experiments.
-
Prepare a control sample of the compound in a stable solvent, such as acetonitrile or your DMSO stock diluted in a suitable organic solvent.
-
-
Incubation:
-
Incubate your assay buffer sample under the same conditions as your actual assay (e.g., 37°C for 2 hours).
-
Keep the control sample at a stable temperature (e.g., 4°C).
-
-
Analysis by HPLC-UV:
-
At different time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of your incubated sample and the control.
-
Analyze the samples using a reverse-phase HPLC method with UV detection. A C18 column is a good starting point.[8][9]
-
Monitor the peak area of the parent this compound peak. A decrease in the peak area over time in the incubated sample compared to the control indicates degradation. You may also see the appearance of new peaks corresponding to degradation products.
-
Example HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient elution may be necessary) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230-240 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for your specific compound and equipment.
Concluding Remarks
The stability of this compound is a manageable challenge. By understanding the potential for oxidative degradation and implementing careful solution handling practices, including the use of appropriate solvents, fresh preparations, and the addition of antioxidants, you can significantly improve the quality and reliability of your experimental data. For critical applications, we strongly recommend performing a stability study to empirically determine the stability of your compound under your specific assay conditions.
References
-
(2025-08-06) Oxidation of Thiourea and Substituted Thioureas. ResearchGate. [Link]
-
(2022-02-09) N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega. [Link]
-
HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC Technologies. [Link]
-
(1997-03) Stability of vitamin C derivatives in solution and topical formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Kinetics and Possible Mechanism of Thiourea-Based Toxicities in Aerobic and Anaerobic Environment. ResearchGate. [Link]
-
(2021-07-12) Thiol-Methylsulfone-Based Hydrogels for Cell Encapsulation: Reactivity Optimization of Aryl-Methylsulfone Substrate for Fine-Tunable Gelation Rate and Improved Stability. PubMed. [Link]
-
(2025-08-05) Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
(2015) Stability and Stabilization of Ascorbic Acid. ResearchGate. [Link]
-
Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions. OSTI.GOV. [Link]
-
(2000-06-15) HPLC analysis of alkyl thioureas in an orthopaedic brace and patch testing with pure ethylbutylthiourea. Lucris. [Link]
-
(2025-08-10) Cell culture media impact on drug product solution stability. ResearchGate. [Link]
-
(2023-10-20) Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. NIH. [Link]
-
(2013-04-15) Degradation of MAC13243 and studies of the interaction of resulting thiourea compounds with the lipoprotein targeting chaperone LolA. PubMed. [Link]
-
(2013-06-16) STABILIZATION OF L-ASCORBIC ACID WATER SOLUTIONS DURING ITS DETERMINATION BY HORSERADISH PEROXIDASE. CABI Digital Library. [Link]
-
(2021-10-22) Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
(2021-03-22) Water depollution control : A gateway to reaction monitoring and analytical chemistry. ChemRxiv. [Link]
-
(2021-07-27) Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]
-
Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. MDPI. [Link]
-
(2025-08-09) Determination of ethylene thiourea in urine by HPLC-DAD. ResearchGate. [Link]
-
Antioxidant Potential of Santowhite as Synthetic and Ascorbic Acid as Natural Polymer Additives. PMC - NIH. [Link]
-
(2023-01-11) Compatible Kinetic Model for Quantitative Description of Dual-Clock Behavior of the Complex Thiourea–Iodate Reaction. ACS Publications. [Link]
-
novel urea, thiourea and selenourea derivatives of diselenides: synthesis and leishmanicidal activity. ResearchGate. [Link]
-
Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies. PMC - PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. xtalks.com [xtalks.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology | MDPI [mdpi.com]
- 7. Antioxidant Potential of Santowhite as Synthetic and Ascorbic Acid as Natural Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 9. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling the Synthesis of Cyclohexylmethyl-thiourea for Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the crucial phase of scaling up the synthesis of Cyclohexylmethyl-thiourea for preclinical trials. Moving from the bench to pilot scale introduces a new set of challenges that demand a thorough understanding of process chemistry, safety, and regulatory considerations. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate this transition successfully. Our approach is grounded in the principles of robust process development to ensure a safe, scalable, and reproducible synthesis of your target active pharmaceutical ingredient (API).
Section 1: Foundational Knowledge for Scale-Up
Synthetic Routes to this compound: A Scalability Perspective
The choice of synthetic route for scale-up should be guided by factors such as the availability and cost of starting materials, reaction safety, and the ease of purification. For preclinical manufacturing, a robust and reproducible process is paramount.[1]
Section 2: Troubleshooting Guide for Scaling Up Synthesis
This section addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format.
Reaction Kinetics and Control
Q1: My reaction was high-yielding at the 1g scale, but the yield dropped significantly at the 100g scale. What are the likely causes?
A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. What works in a round-bottom flask doesn't always translate directly to a large reactor. Here’s a breakdown of potential issues and solutions:
-
Inadequate Mixing: In a larger vessel, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield.
-
Troubleshooting Steps:
-
Evaluate Agitator Design and Speed: Ensure the impeller design and stirring speed are appropriate for the reactor geometry and reaction viscosity. The goal is to achieve good bulk mixing without creating excessive shear that could degrade the product.
-
Consider Baffles: If your reactor doesn't have baffles, they can be added to improve mixing efficiency and prevent vortex formation.[2]
-
Monitor Power Number and Reynolds Number: For a more quantitative approach, calculating the power number and Reynolds number can help in optimizing mixing parameters for your specific reactor setup.
-
-
-
Poor Temperature Control: The surface-area-to-volume ratio decreases as you scale up, making heat dissipation more challenging.[3] If the reaction is exothermic, poor heat removal can lead to a temperature increase, favoring side reactions.
-
Troubleshooting Steps:
-
Characterize Reaction Exothermicity: Use reaction calorimetry to determine the heat of reaction. This data is crucial for designing an adequate cooling system.
-
Controlled Reagent Addition: For exothermic reactions, add the more reactive reagent slowly to control the rate of heat generation.
-
Jacket Cooling and Internal Coils: Ensure your reactor's cooling jacket is functioning efficiently. For highly exothermic reactions, internal cooling coils may be necessary.
-
-
-
Changes in Reagent Addition: The rate of reagent addition relative to the reaction volume can significantly impact the outcome.
-
Troubleshooting Steps:
-
Maintain Equivalent Addition Times: As you scale up, the addition time of your reagents should be adjusted to maintain a similar concentration profile to the lab-scale reaction.
-
Subsurface Addition: For reactive reagents, consider subsurface addition to ensure rapid dispersion and reaction, minimizing side reactions at the surface.
-
-
A2: The appearance of new byproducts at scale is often due to the factors mentioned above (poor mixing and temperature control). Here's a systematic approach to address this:
-
Identify the Byproduct: Isolate and characterize the byproduct using analytical techniques such as NMR, LC-MS, and IR spectroscopy. Understanding its structure will provide clues about its formation pathway.
-
Hypothesize the Formation Mechanism: Based on the byproduct's structure, consider potential side reactions. For thiourea synthesis, common side reactions include the formation of ureas (if moisture is present) or over-alkylation products.
-
Optimize Reaction Conditions:
-
Temperature Profile: Experiment with different temperature profiles. Sometimes, a lower reaction temperature can suppress the formation of certain byproducts.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can often lead to side product formation.
-
Solvent: The choice of solvent can influence reaction pathways. Consider if a different solvent could disfavor the formation of the byproduct.
-
-
Implement Process Analytical Technology (PAT): PAT tools, such as in-situ IR or Raman spectroscopy, can be used to monitor the reaction in real-time.[4][5][6][7] This allows for the early detection of byproduct formation and enables you to make real-time adjustments to the process parameters.
Work-up and Purification Challenges
Q3: My product crystallizes well in the lab, but at a larger scale, I'm getting an oil or a very fine powder that is difficult to filter. What should I do?
A3: Crystallization is a critical step that is highly dependent on scale. Here’s how to troubleshoot common large-scale crystallization issues:
-
Solvent Selection and Supersaturation Control:
-
Systematic Solvent Screening: The ideal crystallization solvent (or solvent/anti-solvent system) should provide good solubility at higher temperatures and poor solubility at lower temperatures.[2][8][9][10][11] A systematic screening of solvents is often necessary to find the optimal system for large-scale crystallization.
-
Controlled Cooling/Anti-solvent Addition: Rapid cooling or fast addition of an anti-solvent can lead to "crashing out" of the product as a fine powder or oil. A controlled, slower cooling profile or gradual anti-solvent addition is crucial for growing larger, more easily filterable crystals.
-
-
Seeding:
-
Introduce Seed Crystals: Seeding the supersaturated solution with a small amount of the pure product can promote controlled crystal growth and prevent spontaneous, uncontrolled nucleation.
-
Seeding Temperature and Amount: The temperature at which you seed and the amount of seed material are critical parameters that need to be optimized.
-
-
Agitation:
-
Gentle Agitation: The agitation rate during crystallization should be sufficient to keep the crystals suspended but not so vigorous that it causes crystal breakage (secondary nucleation), which can lead to a fine, difficult-to-filter product.
-
Q4: The filtration of my product is very slow at the pilot scale, leading to long processing times. How can I improve this?
A4: Slow filtration is a common bottleneck in large-scale production. Here are some strategies to improve filtration efficiency:
-
Improve Crystal Morphology: As discussed above, optimizing your crystallization process to produce larger, more uniform crystals will significantly improve filtration rates.
-
Select the Right Filtration Equipment:
-
Nutsche Filter-Dryer: For pilot-scale and larger, a Nutsche filter-dryer is often the equipment of choice as it allows for filtration, washing, and drying in a single, contained unit.
-
Filter Press: For very large volumes, a filter press may be more suitable.
-
-
Optimize Washing:
-
Displacement Wash: A displacement wash, where the wash solvent is passed through the filter cake, is generally more efficient at removing impurities than a slurry wash.
-
Solvent Choice: The wash solvent should be chosen to effectively remove impurities without dissolving a significant amount of the product.
-
-
Consider Filter Aids: In some cases, a filter aid (e.g., Celite) can be used to improve the permeability of the filter cake. However, this adds an extra component that needs to be removed and may not be ideal for pharmaceutical applications.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: Safety is the top priority in any scale-up activity. For the synthesis of this compound, particular attention should be paid to:
-
Handling of Isothiocyanates: Cyclohexyl isothiocyanate is a lachrymator and is harmful if inhaled or in contact with skin.[12][13][14] When handling large quantities, it is essential to use a closed system or a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.[12][13][14][15]
-
Thermal Hazards: The reaction to form the thiourea can be exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, should be performed to understand the potential for a thermal runaway.[3]
-
Solvent Safety: Large volumes of flammable solvents pose a significant fire and explosion risk. Ensure that all equipment is properly grounded and that appropriate fire suppression systems are in place.
Q2: What are the Chemistry, Manufacturing, and Controls (CMC) requirements for a preclinical drug substance like this compound?
A2: For preclinical studies, the CMC information submitted to regulatory agencies (e.g., in an Investigational New Drug (IND) application) needs to demonstrate the identity, quality, purity, and strength of the drug substance.[16][17] Key aspects include:
-
Drug Substance Characterization: This includes providing data on the chemical structure, physical form, and purity of this compound.
-
Manufacturing Process Description: A detailed description of the manufacturing process, including all steps, reagents, and solvents used.
-
Control of Critical Steps and Intermediates: Identification of critical process parameters and how they are controlled to ensure a consistent product.
-
Specifications: A set of tests, analytical procedures, and acceptance criteria for the drug substance.[18] This typically includes tests for appearance, identity (e.g., by IR and NMR), purity (by HPLC), and residual solvents.
-
Stability Data: Data from stability studies to demonstrate that the drug substance remains within its specifications under defined storage conditions.
Q3: What analytical methods are typically used to characterize this compound for preclinical use, and what are the typical purity requirements?
A3: A combination of analytical methods is used to ensure the quality of the preclinical drug substance:[18]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the drug substance and for quantifying any impurities. A validated, stability-indicating HPLC method is required. For polar compounds like thiourea, a C18 column designed for polar analytes may be a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the identity and structure of the compound.[19][20]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a useful tool for confirming the functional groups present in the molecule and as a method for identification.
-
Purity Requirements: For a preclinical drug substance, the purity is typically expected to be high, often >98%. The acceptance criteria for specific impurities will depend on their potential toxicity.[21]
Section 4: Scalable Protocol and Data
Scalable Synthesis of this compound
This protocol is a generalized procedure based on the reaction of an amine with an isothiocyanate, adapted for a 100g scale.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanemethylamine | 113.20 | 100 g | 0.883 |
| Cyclohexyl isothiocyanate | 141.24 | 127.5 g | 0.903 |
| Isopropanol | 60.10 | 1 L | - |
| Heptane | 100.21 | 1 L | - |
Procedure:
-
Reaction Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel, charge the cyclohexanemethylamine and isopropanol.
-
Reagent Addition: Start the agitator and begin adding the cyclohexyl isothiocyanate dropwise via the dropping funnel over a period of 1-2 hours. Monitor the internal temperature. If the temperature rises by more than 10°C, slow down the addition rate and/or apply cooling to the reactor jacket.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Crystallization: Once the reaction is complete, add heptane as an anti-solvent slowly over 1-2 hours to induce crystallization.
-
Isolation: Cool the slurry to 0-5°C and stir for at least 1 hour. Isolate the solid product by filtration using a Nutsche filter.
-
Washing: Wash the filter cake with a cold mixture of isopropanol/heptane (1:1 v/v) to remove any remaining impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Expected Yield: 85-95% Expected Purity (by HPLC): >98%
Process Parameters for Scale-Up
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Considerations for Scale-Up |
| Reactor Volume | 50 mL | 5 L | Ensure adequate headspace for stirring and potential foaming. |
| Agitator Speed | Magnetic stirrer | 100-300 RPM | Tip speed should be considered to avoid crystal breakage. |
| Addition Time | 5-10 min | 1-2 hours | Control exotherm and maintain consistent concentration profile. |
| Cooling Method | Ice bath | Jacketed cooling | Ensure sufficient heat removal capacity. |
| Filtration | Buchner funnel | Nutsche filter | Accommodate larger volume and allow for efficient washing. |
Section 5: Visualizing the Workflow
Scale-Up Synthesis Workflow
Caption: Scaled-up synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in scale-up.
References
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014, November 20). [Link]
-
ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program (NTP). [Link]
-
hplc of thiourea. Chromatography Forum. (2015, December 19). [Link]
-
The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC. (2013, May 2). [Link]
-
Special Design Considerations for Pilot Plants: Delivering Scalable Solutions. Zeton Inc. [Link]
-
Process Analytical Technology: Enhancing Pharma Development. Symbiosis. (2024, September 6). [Link]
-
Chemistry, Manufacturing, and Controls; Requirements for Early Clinical Development. FDA. [Link]
-
Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. BPI. (2024, June 12). [Link]
-
(PDF) Synthesis and characterization of thiourea. ResearchGate. (2019, September 27). [Link]
-
Pilot Plant Design Steps. H+M Industrial EPC. (2025, February 5). [Link]
-
ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID. FDA. (2023, May 25). [Link]
-
1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]
-
Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. PMC. (2025, March 27). [Link]
-
Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. Process Operations. (2024, November 24). [Link]
-
The Development of API Manufacturing Processes – Targets and Strategies. CHIMIA. [Link]
-
Reactor Design-General Principles. [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]
-
A combined multicriteria solvent selection and high-throughput experimentation for the optimization of crystallization - a case. Loughborough University Research Repository. (2025). [Link]
-
Drug Development Priorities: Preclinical Data Drives Regulatory Success. AMSbiopharma. (2025, June 25). [Link]
-
Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI. [Link]
-
HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. [Link]
-
Thiourea is mainly produced by the following methods. Jinnuo Chemical. (2025, May 27). [Link]
-
Active Pharmaceutical Ingredient (API) Process Development. Esco Aster. [Link]
-
Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]
-
Innovative Approach to Process Development. Pharma's Almanac. (2021, February 3). [Link]
-
Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1). [Link]
-
Preclinical Regulatory Requirements. Social Science Research Institute. [Link]
-
(PDF) H-NMR Based Chemometric Approach for Phytochemicals Variation Study on Erythrina fusca Flower Extracts and Correlation with Their Antibacterial Activity. ResearchGate. (2024, March 16). [Link]
-
Design Principles of Chemical Reactors. Jinzong Machinery. (2024, June 28). [Link]
-
Chemical Plant Troubleshooting Guide. Scribd. [Link]
-
A Step-by-Step Guide to Systematic Troubleshooting in Manufacturing. ATS. (2025, March 6). [Link]
-
How to Select the Best Solvent for Crystallization?. YouTube. (2020, October 14). [Link]
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. [Link]
-
How To Design A Chemical Reactor?. Achieve Chem. (2024, September 8). [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. (2017, September 1). [Link]
-
What is Process Analytical Technology (PAT)?. Hamilton Company. [Link]
-
Comprehensive Guide to Maintenance and Troubleshooting of Chemical Process Instrumentation. Just Measure it. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. m.youtube.com [m.youtube.com]
- 3. hplc of thiourea - Chromatography Forum [chromforum.org]
- 4. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]
- 5. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. my.che.utah.edu [my.che.utah.edu]
- 17. scribd.com [scribd.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. fda.gov [fda.gov]
Identifying and characterizing unexpected byproducts in Cyclohexylmethyl-thiourea reactions
Welcome to the technical support center for Cyclohexylmethyl-thiourea reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling N-cyclohexyl-N'-methylthiourea. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I have compiled this resource to address common challenges and shed light on the formation of unexpected byproducts. Our goal is to provide you with the expertise and practical guidance to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing N-cyclohexyl-N'-methylthiourea?
The most common and generally high-yielding method is the reaction of cyclohexyl isothiocyanate with methylamine, or conversely, methyl isothiocyanate with cyclohexylamine.[1] This nucleophilic addition reaction is typically straightforward, but careful control of reaction conditions is crucial to minimize side products.
Q2: I'm observing a lower than expected yield. What are the likely causes?
Low yields can often be attributed to several factors:
-
Instability of the Isothiocyanate: Isothiocyanates can degrade over time, especially if exposed to moisture or light. It is recommended to use freshly prepared or purified isothiocyanate for optimal results.[1]
-
Steric Hindrance: While less of a concern with the methyl group, the bulky cyclohexyl group can slow down the reaction rate. Increasing the reaction temperature or extending the reaction time can help overcome this.[1]
-
Sub-optimal Stoichiometry: An excess of one reactant can lead to side reactions. Careful control of the molar ratios is essential.
-
Solvent Effects: The choice of solvent can influence the reaction rate and the formation of byproducts. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.
Q3: My final product is difficult to purify. What impurities should I be looking for?
Beyond unreacted starting materials, several byproducts can complicate purification. The most common are symmetrical thioureas (N,N'-dicyclohexylthiourea or N,N'-dimethylthiourea) if there are impurities in the starting materials. More complex and unexpected byproducts, which we will discuss in detail, include carbodiimides, guanidines, and isothioureas.
Troubleshooting Unexpected Byproducts
The identification of unexpected peaks in your analytical data (e.g., HPLC, LC-MS) can be a significant challenge. This section provides a guide to identifying and characterizing common and unexpected byproducts in this compound reactions.
Byproduct Profile Table
| Byproduct | Chemical Structure | Likely Cause | Analytical Signature (MS, NMR) |
| N-cyclohexyl-N'-methylcarbodiimide | C8H14N2 | Desulfurization of the thiourea product, often promoted by heat or certain reagents. | MS: [M+H]+ at m/z corresponding to the loss of sulfur. NMR: Absence of the characteristic thiourea N-H protons and the C=S signal in 13C NMR. |
| N-cyclohexyl-N'-methylguanidine | C8H17N3 | Reaction of the thiourea with an amine source, sometimes catalyzed by desulfurizing agents. | MS: [M+H]+ at m/z corresponding to the replacement of sulfur with an NH group. NMR: Appearance of additional N-H proton signals and a characteristic guanidinium carbon signal in 13C NMR. |
| S-alkyl-N-cyclohexyl-N'-methylisothiourea | Varies (depends on alkyl source) | Reaction of the thiourea with an alkylating agent, which could be an impurity or a reactive solvent fragment. | MS: [M+H]+ at m/z corresponding to the addition of an alkyl group. NMR: Appearance of a new signal for the S-alkyl group and a shift in the signals of the adjacent carbons. |
| Symmetrical Thioureas | N,N'-dicyclohexylthiourea or N,N'-dimethylthiourea | Impurities in the starting isothiocyanate or amine. | MS: [M+H]+ corresponding to the respective symmetrical thiourea. NMR: Simplified spectra with characteristic signals for either two cyclohexyl or two methyl groups. |
In-Depth Analysis of Unexpected Byproducts
Formation of N-cyclohexyl-N'-methylcarbodiimide
The conversion of a thiourea to a carbodiimide is a known transformation that involves the removal of the sulfur atom.[2][3]
Causality: This desulfurization can be promoted by:
-
Heat: Prolonged heating of the reaction mixture or during workup can lead to thermal decomposition of the thiourea into the carbodiimide.
-
Oxidizing Agents: The presence of mild oxidizing agents can facilitate the removal of sulfur.
-
Metal Catalysts: Certain metal complexes can catalyze the desulfurization process.[2]
Mechanism: The precise mechanism can vary, but it generally involves the activation of the sulfur atom, followed by its extrusion as a sulfide species.
Mitigation Strategies:
-
Maintain a moderate reaction temperature.
-
Ensure the exclusion of oxidizing agents from the reaction mixture.
-
Avoid the use of metal catalysts unless specifically required for other transformations.
Emergence of N-cyclohexyl-N'-methylguanidine
Guanidines can be formed from thioureas, particularly when an excess of amine is present or under conditions that promote desulfurization and subsequent reaction with an amine.[4]
Causality:
-
Excess Amine: A significant excess of methylamine or cyclohexylamine can react with the initially formed thiourea, especially if desulfurizing conditions are present.
-
Ammonia Contamination: The presence of ammonia as an impurity can also lead to the formation of the corresponding guanidine.
Mechanism: The reaction typically proceeds through an S-alkylation or activation of the thiourea, followed by nucleophilic attack by an amine and elimination of a thiol or hydrogen sulfide.
Mitigation Strategies:
-
Use a strict 1:1 stoichiometry of the isothiocyanate and the amine.
-
Ensure the purity of the amine and solvent to avoid ammonia contamination.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and the formation of key byproducts.
Caption: Primary reaction and major byproduct pathways.
Experimental Protocols for Byproduct Identification
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
This protocol is designed to monitor the progress of the reaction and detect the presence of byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective.
-
Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.[5]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
Analysis: The product, N-cyclohexyl-N'-methylthiourea, will have a characteristic retention time. Byproducts like the corresponding carbodiimide will typically be less polar and elute later, while more polar impurities will elute earlier.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification
LC-MS is a powerful tool for identifying unknown byproducts by providing molecular weight information.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Detector: An electrospray ionization (ESI) source in positive ion mode is generally effective for thioureas and their byproducts.
-
Data Analysis:
-
Extract the ion chromatograms for the expected molecular weights of the product and potential byproducts (refer to the Byproduct Profile Table).
-
Analyze the mass spectra of any unexpected peaks to determine their molecular weights.
-
Utilize fragmentation patterns to help elucidate the structures of unknown compounds. The fragmentation of the cyclohexyl ring is a key diagnostic feature.[6]
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is essential for the definitive structural elucidation of the product and any isolated byproducts.
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
¹H NMR:
-
Look for the characteristic signals of the cyclohexyl and methyl groups.
-
The N-H protons of the thiourea will appear as broad singlets.
-
-
¹³C NMR:
-
The thiocarbonyl (C=S) carbon will have a characteristic chemical shift in the range of 178-184 ppm.[7]
-
-
Advanced Techniques: For complex mixtures or for confirming the structure of a novel byproduct, 2D NMR techniques such as COSY, HSQC, and HMBC can be invaluable.[8]
Logical Workflow for Troubleshooting
Caption: A logical workflow for identifying and addressing unexpected byproducts.
References
-
Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
-
Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. [Link]
-
Saetan, T., Sukwattanasinitt, M., & Wacharasindhu, S. (2020). Ru(bpy)3Cl2 as a photocatalyst enables the conversion of various thioureas to the corresponding guanidines in a mixture of water and ethanol at room temperature under irradiation by visible light. Organic Letters, 22(19), 7864–7869. [Link]
-
PubChem. (n.d.). Cyclohexyl isothiocyanate. National Center for Biotechnology Information. [Link]
-
Ogura, H., Takeda, K., & Tokue, R. (1979). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. Dalton Transactions, (10), 1549-1552. [Link]
-
Saeed, A., Shaheen, U., Hameed, A., & Yousuf, S. (2012). N-Cyclohexyl-N′-(4-nitrobenzoyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133. [Link]
-
Organic Syntheses. (n.d.). Methyl isothiocyanate. [Link]
-
Organic Syntheses. (n.d.). Methylthiourea. [Link]
-
de Freitas, J. C. R., Guedes, G. P., da Silva, A. C. M., de Oliveira, R. B., & da Silva, J. G. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(23), 5678. [Link]
-
Wang, Y., Zhang, L., & Li, Q. (2016). Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry. Food Analytical Methods, 9(8), 2269–2274. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Knowledge. (2024). What Chemical Reactions Can Methylamine Hydrochloride Undergo?. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. [Link]
-
Wikipedia. (n.d.). Methyl isothiocyanate. [Link]
-
Zhang, Y., & Chen, J. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Molecules, 17(1), 606–616. [Link]
-
Chemistry LibreTexts. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic studies of N-nitrosodimethylamine (NDMA) formation in chlorinated drinking water - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Cyclic amine synthesis [organic-chemistry.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
Validation & Comparative
A Head-to-Head Technical Comparison: Cyclohexylmethyl-thiourea versus Standard Corrosion Inhibitors
In the relentless battle against material degradation, the selection of an appropriate corrosion inhibitor is paramount. This guide provides a detailed, evidence-based comparison of Cyclohexylmethyl-thiourea (CHMT), a promising organic inhibitor, against established standard corrosion inhibitors. Our analysis is grounded in experimental data from peer-reviewed literature and standardized testing methodologies, offering researchers, scientists, and drug development professionals a critical resource for informed decision-making.
The Critical Role of Corrosion Inhibitors
Corrosion, the electrochemical degradation of a material due to its reaction with its environment, poses a significant threat to the integrity and lifespan of metallic structures across numerous industries. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment. The primary mechanism involves the formation of a protective layer on the metal surface, which stifles the anodic or cathodic reactions, or both.
The efficacy of a corrosion inhibitor is not universal; it is highly dependent on the metal, the corrosive medium, temperature, and other operational parameters. Consequently, a thorough evaluation and comparison of inhibitor performance are crucial for optimal selection.
This compound: A Profile of a High-Performance Inhibitor
This compound belongs to the family of thiourea derivatives, which are organic compounds renowned for their excellent corrosion inhibition properties, particularly for steel in acidic environments.[1] The presence of sulfur and nitrogen atoms, along with the bulky cyclohexyl and methyl groups, contributes to its high efficiency.
Mechanism of Inhibition
The inhibitive action of this compound is primarily attributed to its adsorption onto the metal surface.[1] The molecule contains heteroatoms (sulfur and two nitrogen atoms) with lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate covalent bond. This process is further enhanced by the presence of a π-electron system in the thiourea moiety. The cyclohexyl and methyl groups, being electron-donating, increase the electron density on the sulfur and nitrogen atoms, thereby strengthening the adsorption bond.
Studies on similar compounds like Cyclohexyl thiourea have shown that it behaves as a cathodic inhibitor in both hydrochloric and sulfuric acid solutions, meaning it primarily suppresses the cathodic hydrogen evolution reaction.[1] The adsorption of these molecules on the metal surface follows specific adsorption isotherms, such as the Temkin isotherm, indicating a heterogeneous surface and interactions between the adsorbed molecules.[1]
Standard Corrosion Inhibitors: A Benchmark for Performance
For decades, a range of compounds has been employed as standard corrosion inhibitors in various industrial applications. For the purpose of this comparison, we will focus on inhibitors commonly used for steel in acidic media, including inorganic compounds like chromates and phosphates, and the organic inhibitor benzotriazole.
-
Chromates: These have historically been very effective and widely used. However, their high toxicity and carcinogenic nature have led to severe restrictions on their use.[2]
-
Phosphates and Molybdates: Often used as alternatives to chromates, these inorganic inhibitors form a passive film on the metal surface.[3] Their effectiveness can be influenced by factors such as pH and the presence of other ions.
-
Benzotriazole (BTA): A well-known organic inhibitor, particularly effective for copper and its alloys, but also used for steel.[4] It forms a protective polymeric complex with the metal ions on the surface.
Head-to-Head Performance Comparison
Table 1: Performance of Cyclohexyl thiourea as a Corrosion Inhibitor for Mild Steel
| Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Test Method | Reference |
| 1N H₂SO₄ | 100 ppm | Not Specified | >90 (inferred) | Potentiodynamic Polarization | [1][5] |
| 1N HCl | 100 ppm | Not Specified | Lower than in H₂SO₄ | Potentiodynamic Polarization | [1][5] |
| 1.0 M HCl | 5 x 10⁻³ M | 60 | 98.96 (for 1-phenyl-2-thiourea) | Potentiodynamic Polarization | [6] |
Table 2: Performance of Standard Corrosion Inhibitors for Steel in Acidic Media
| Corrosive Medium | Inhibitor | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Test Method | Reference |
| 1 M HCl | Benzotriazole derivative | 50 ppm | Not Specified | >95 | Not Specified | [7] |
| 0.5 M H₂SO₄ | Thiosemicarbazide | Highest Concentration | 60 | 97.12 | Electrochemical Impedance Spectroscopy | [2] |
| Acidic Solution | Molybdate | >5 mM | Not Specified | Significant reduction in corrosion rate | Gravimetric | [8] |
| 15% HCl | Phosphate-based | Not Specified | Not Specified | 95.3 - 97.8 | Gravimetric and Electrochemical | [3][9] |
Analysis of Performance Data:
From the available data, thiourea derivatives, including Cyclohexyl thiourea and its analogs, demonstrate excellent inhibition efficiency, often exceeding 95% in acidic environments.[6][10] Notably, some thiourea derivatives achieve high efficiency at very low concentrations.[10] While direct comparison is challenging, the performance of these compounds appears to be on par with, and in some cases potentially superior to, standard inhibitors like phosphates and benzotriazole derivatives under similar acidic conditions. It is important to note that inorganic inhibitors like molybdates are often less effective than chromates and may require higher concentrations.[8]
Experimental Methodologies for Inhibitor Evaluation
To ensure the reliability and reproducibility of corrosion inhibitor testing, standardized experimental protocols are essential. The following sections detail the methodologies used to generate the data presented in this guide, based on ASTM standards.
Weight Loss Method (ASTM G1/G31)
This is a simple and widely used method to determine the average corrosion rate.[11][12]
Protocol:
-
Specimen Preparation: Mild steel coupons of known dimensions and surface area are cleaned according to ASTM G1 standards, which includes degreasing, pickling to remove mill scale, and weighing to a high precision.[11][12][13]
-
Exposure: The prepared specimens are immersed in the corrosive solution (e.g., 1M HCl) with and without the inhibitor at a specified temperature for a set duration.
-
Cleaning and Re-weighing: After the exposure period, the coupons are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical methods as described in ASTM G1.[11][13] The specimens are then dried and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR). The inhibition efficiency (IE%) is then calculated using the following formula: IE% = [(CR_blank - CR_inh) / CR_blank] x 100 where CR_blank is the corrosion rate without the inhibitor and CR_inh is the corrosion rate with the inhibitor.
Potentiodynamic Polarization (ASTM G5)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to determine the mechanism of inhibition.[14][15]
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the mild steel specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate (e.g., 0.6 V/h as per ASTM G5).
-
Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).
-
Calculation of Inhibition Efficiency: The IE% is calculated as: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] x 100 where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)
EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[16][17]
Protocol:
-
Cell Setup and Stabilization: The same three-electrode cell as in potentiodynamic polarization is used. The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting AC current response is measured.
-
Data Presentation and Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The Rct value is inversely proportional to the corrosion rate.
-
Calculation of Inhibition Efficiency: The IE% is calculated using the charge transfer resistance values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.
Conclusion and Future Outlook
This compound and its derivatives have demonstrated significant promise as highly effective corrosion inhibitors for steel in acidic environments. The available data suggests a performance level that is competitive with, and potentially exceeds, that of some standard corrosion inhibitors. Their mechanism of action, involving strong adsorption to the metal surface, provides a robust protective barrier against corrosive attack.
However, a definitive head-to-head comparison is limited by the lack of studies that evaluate this compound and standard inhibitors under identical experimental conditions. Future research should focus on direct comparative studies to provide a more conclusive assessment of their relative performance. Additionally, investigations into the environmental impact and toxicity of thiourea derivatives are crucial for their broader industrial adoption.
For researchers and professionals in the field, this compound represents a compelling candidate for applications requiring high-performance corrosion inhibition in acidic media. The experimental protocols outlined in this guide, based on established ASTM standards, provide a reliable framework for conducting further evaluations and comparisons.
References
-
Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Retrieved from [Link]
-
ASTM G1 / G1M-03. (2011). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. Retrieved from [Link]
-
Habib, K., & Popoola, A. (2015). The replacement of chromate by molybdate in phosphoric acid-based etch solutions for aluminium alloys. ResearchGate. Retrieved from [Link]
-
Karthikeyan, S., et al. (2012). The inhibitive action of Cyclohexyl thiourea on the corrosion and hydrogen permeation through mild steel in acidic solutions. ResearchGate. Retrieved from [Link]
-
Nomozov, A., et al. (2025). Synthesis of Corrosion Inhibitors Based on (Thio)Urea, Orthophosphoric Acid and Formaldehyde and Their Inhibition Efficiency. Baghdad Science Journal. Retrieved from [Link]
-
ASTM G5-14. (2014). Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. ASTM International. Retrieved from [Link]
-
ASTM G5-94(2004)e1. (2004). Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements. ASTM International. Retrieved from [Link]
-
ASTM G1-90(1999)e1. (1999). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International. Retrieved from [Link]
-
ASTM D8370-22. (2022). Standard Test Method for Field Measurement of Electrochemical Impedance on Coatings and Linings. ASTM International. Retrieved from [Link]
-
Karthikeyan, S., et al. (2012). The inhibitive action of Cyclohexyl thiourea on the corrosion and hydrogen permeation through mild steel in acidic solutions. Der Pharma Chemica. Retrieved from [Link]
-
Le, T. H., et al. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega. Retrieved from [Link]
-
El-Sayed, A. M. (2017). Thiourea and N-Methylthiourea as Corrosion Inhibitors for Steel in Phosphoric Acid. ResearchGate. Retrieved from [Link]
-
Al-Baghdadi, S. B., et al. (2024). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. Retrieved from [Link]
-
ASTM G106-89(1999). (1999). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. Retrieved from [Link]
-
Kosec, T., et al. (2019). Comparison of a bio-based corrosion inhibitor versus benzotriazole on corroded copper surfaces. INIS-IAEA. Retrieved from [Link]
-
ASTM G5-94(2004). (2004). Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. Scribd. Retrieved from [Link]
-
Materials International. (2024). Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. Retrieved from [Link]
-
JETIR. (2019). Review on Benzotriazole As Anti-corrosive Agents. Retrieved from [Link]
-
Lasia, A. (2023). Electrochemical Impedance Spectroscopy. A Tutorial. Catalysis Eprints database. Retrieved from [Link]
-
ASTM G1-99. (1999). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ResearchGate. Retrieved from [Link]
-
Karthikeyan, S., et al. (2012). The inhibitive action of Cyclohexyl thiourea on the corrosion and hydrogen permeation through mild steel in acidic solutions. ResearchGate. Retrieved from [Link]
-
ASTM G59-97(2020). (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Retrieved from [Link]
-
ASTM G106-89(2023). (2023). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. Retrieved from [Link]
-
Fang, J., et al. (2002). Comparative Study of Inhibition Effects of Benzotriazole for Metals in Neutral Solutions As Observed with Surface-Enhanced Raman Spectroscopy. ResearchGate. Retrieved from [Link]
-
Rivera-Grau, L. M., et al. (2020). Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. ResearchGate. Retrieved from [Link]
-
Kuznetsov, Y. I. (2020). Triazoles as a class of multifunctional corrosion inhibitors. Review. part iii. 1,2,3-benzotriazole and its derivatives. aluminum alloys. ResearchGate. Retrieved from [Link]
-
Olusegun, S. J., & Ibitoye, S. A. (2019). Corrosion inhibition alternatives and a novel chromate-like option: Review. ResearchGate. Retrieved from [Link]
-
R&B Inc. (n.d.). ASTM G1 – 03 Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. Retrieved from [Link]
-
ASTM G1-03. (2003). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. img.antpedia.com [img.antpedia.com]
- 14. store.astm.org [store.astm.org]
- 15. metrohm.com [metrohm.com]
- 16. usbr.gov [usbr.gov]
- 17. standards.iteh.ai [standards.iteh.ai]
Evaluating the Selectivity of Cyclohexylmethyl-thiourea for Target Enzymes Over Off-Targets: A Comparative Guide
In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended biological target while minimizing engagement with off-target proteins is a critical determinant of its safety and therapeutic window. This guide provides a comprehensive framework for evaluating the enzymatic selectivity of Cyclohexylmethyl-thiourea, a representative member of the versatile thiourea class of compounds. While direct and comprehensive enzymatic screening data for this compound is not extensively published, this guide will utilize data from closely related cyclohexyl-thiourea derivatives to establish a model system for assessing selectivity. We will focus on urease as a potential primary target and acetylcholinesterase (AChE) as a representative off-target, based on the known inhibitory activities of analogous compounds.[1][2][3]
The core principle of this guide is to present a self-validating system of protocols and data analysis that enables researchers to rigorously assess the selectivity profile of their compounds. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are grounded in sound scientific reasoning.
The Imperative of Selectivity in Drug Development
Off-target effects are a major cause of adverse drug reactions and can lead to the failure of promising drug candidates in later stages of development.[4] Therefore, a thorough understanding of a compound's selectivity profile early in the discovery process is paramount. Thiourea derivatives are known to interact with a variety of enzymes due to their ability to form hydrogen bonds and coordinate with metal ions in active sites.[1][5] This promiscuity necessitates a careful evaluation of their selectivity to identify viable therapeutic leads.
This guide will walk you through the essential steps for a comparative enzymatic analysis, from initial screening to the determination of key inhibitory constants.
A Model System: Urease as the Target, Acetylcholinesterase as the Off-Target
Based on recurring findings in the scientific literature for structurally similar compounds, we will consider urease as the hypothetical primary target for this compound. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a target for the treatment of infections by ureolytic bacteria and for certain agricultural applications.[1][3] As a key off-target, we will examine acetylcholinesterase (AChE), a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[2] Inhibition of AChE can have significant physiological consequences, making it a crucial anti-target for drugs not intended for neurological applications.
Experimental Workflow for Selectivity Profiling
The following diagram outlines the logical flow of experiments to determine the selectivity of an inhibitor against a target and off-target enzyme.
Caption: Experimental workflow for determining enzyme selectivity.
Detailed Experimental Protocols
The following protocols are based on established methodologies for assessing urease and acetylcholinesterase inhibitors.
Urease Inhibition Assay (Jack Bean Urease)
This protocol is adapted from methods described for the screening of thiourea derivatives against jack bean urease.[1][3]
Principle: The assay measures the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia is quantified using the indophenol method, where it reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol, which can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Urease solution: Prepare a stock solution of jack bean urease in phosphate buffer (pH 7.0). The final concentration in the assay should be determined by an enzyme titration to ensure linear reaction kinetics.
-
Substrate solution: Prepare a solution of urea in deionized water.
-
Phosphate buffer: 0.1 M, pH 7.0.
-
Phenol reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside.
-
Alkali reagent: 0.5% w/v sodium hydroxide and 0.1% active chlorine sodium hypochlorite.
-
Test compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced inhibition.
-
Standard inhibitor: Thiourea can be used as a positive control.[1]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well and incubate for 15 minutes at 30°C.
-
Initiate the enzymatic reaction by adding 50 µL of the urea substrate solution.
-
Incubate the plate for 30 minutes at 30°C.
-
Stop the reaction and start the colorimetric detection by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Include controls for 100% enzyme activity (no inhibitor) and blank (no enzyme).
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, a widely used technique for measuring cholinesterase activity.[2]
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which is produced when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
AChE solution: Prepare a stock solution of AChE from electric eel in phosphate buffer (pH 8.0).
-
Substrate solution: Acetylthiocholine iodide (ATCI).
-
DTNB solution: Prepare a solution of DTNB in phosphate buffer.
-
Phosphate buffer: 0.1 M, pH 8.0.
-
Test compound: Prepare serial dilutions of this compound in a suitable solvent.
-
Standard inhibitor: Galantamine or a similar known AChE inhibitor can be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution to each well.
-
Add 20 µL of the AChE solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition as described for the urease assay.
-
Calculate the IC50 value from the dose-response curve.
-
Data Presentation and Interpretation
The following table presents hypothetical, yet representative, IC50 values for this compound against our target and off-target enzymes, based on published data for analogous compounds. It is crucial to note that these are illustrative values and would need to be determined experimentally for the specific compound.
| Compound | Target Enzyme | Off-Target Enzyme | Selectivity Index (SI) |
| Urease | Acetylcholinesterase (AChE) | ||
| IC50 (µM) | IC50 (µM) | (IC50_AChE / IC50_Urease) | |
| This compound (Hypothetical) | 15 | >100 | >6.7 |
| Reference Compound 1 (Urease Inhibitor) | 10.65[3] | Not Reported | - |
| Reference Compound 2 (AChE Inhibitor) | Not Reported | 50[2] | - |
Interpretation: A higher selectivity index (SI) indicates greater selectivity for the target enzyme. In our hypothetical example, this compound shows a preference for urease over AChE. An SI greater than 10 is generally considered a good starting point for a selective compound in early-stage drug discovery.
Delving Deeper: Mechanism of Inhibition and Ki Determination
The IC50 value is a measure of the potency of an inhibitor but is dependent on the assay conditions, particularly the substrate concentration. To obtain a more fundamental measure of inhibitor affinity, the inhibition constant (Ki) should be determined. This requires performing kinetic studies by measuring the enzyme reaction rate at various substrate and inhibitor concentrations.
The data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines at different inhibitor concentrations can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Caption: Workflow for determining the mechanism of enzyme inhibition.
Once the mechanism of inhibition is known, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation. For competitive inhibition, the equation is:
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.
Conclusion
This guide provides a robust framework for evaluating the selectivity of this compound, and by extension, other novel chemical entities. By employing rigorous experimental protocols, careful data analysis, and a clear understanding of the underlying biochemical principles, researchers can build a comprehensive selectivity profile for their compounds. This early-stage characterization is a critical step in the journey of transforming a promising molecule into a safe and effective therapeutic agent. The provided methodologies, when applied diligently, will generate reliable and reproducible data, thereby enhancing the trustworthiness and scientific integrity of the research.
References
-
U.T. Iffat, K. Hina, S. Afroz, et al. (2024). Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies. RSC Advances, 14, 32185-32203. Available at: [Link]
-
M. Faizan, S. A. Cerón-Carrasco, et al. (2023). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. Pharmaceuticals, 16(9), 1289. Available at: [Link]
-
M. I. Al-Ghamdi, A. A. Gobouri, et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 33. Available at: [Link]
-
A. Rauf, S. Shah, S. U. Rehman, et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4531. Available at: [Link]
-
S. Ahmad, S. A. A. Shah, M. A. J. M. Al-Ghorbani, et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8687-8698. Available at: [Link]
-
Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11... - ResearchGate. Available at: [Link]
-
N-Cyclohexyl-N′-(4-nitrobenzoyl)thiourea - PMC - NIH. Available at: [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC. Available at: [Link]
-
The inhibitive action of Cyclohexyl thiourea on the corrosion and hydrogen permeation through mild steel in acidic solutions. Available at: [Link]
-
Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC - NIH. Available at: [Link]
-
Synthesis, Structure and Biological Evaluation of Thiourea Derivatives as Antitumor Agents. Available at: [Link]
-
IC 50 values of synthesized compounds. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Proteolysis-targeting chimeras with reduced off-targets - PubMed. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. Available at: [Link]
-
Cyclohexylurea | C7H14N2O | CID 69684 - PubChem - NIH. Available at: [Link]
-
N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem - NIH. Available at: [Link]
-
N-Cyclohexyl-N-methylcyclohexanamine - Oakwood Chemical. Available at: [Link]
Sources
- 1. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]
- 3. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohexylmethyl-thiourea
Understanding the Risks: The Thiourea Hazard Profile
Before handling any chemical, a thorough understanding of its potential hazards is non-negotiable. Thiourea is classified with several significant health risks that we must assume are transferable to its derivative, Cyclohexylmethyl-thiourea.
The primary hazards associated with Thiourea include:
-
Acute Oral Toxicity: It is harmful if swallowed[1][2][3][4].
-
Carcinogenicity: Thiourea is suspected of causing cancer[1][2][3][4][5]. The National Toxicology Program (NTP) reasonably anticipates it to be a human carcinogen[2][3].
-
Reproductive Toxicity: It is suspected of damaging fertility and the unborn child[1][2][3][4][5].
-
Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects[1][2][3].
Given these serious potential health effects, a comprehensive Personal Protective Equipment (PPE) plan is not just a recommendation; it is an essential component of your experimental protocol.
The Core Directive: Universal PPE Requirements
Any work involving this compound, regardless of scale or procedure, mandates a baseline of protective equipment. This is your first line of defense against inadvertent exposure.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. For procedures with a higher risk of splashing, such as transfers of solutions or reaction work-ups, the use of a full-face shield over the goggles is strongly recommended[1][3][5].
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For larger scale operations, or where significant splashing is possible, a chemically resistant apron or a disposable suit should be considered[3]. Do not wear shorts or open-toed shoes in the laboratory.
-
Glove Selection: The choice of gloves is critical. Standard thin nitrile examination gloves may not provide adequate protection for prolonged contact.
-
Recommended: Use chemically resistant gloves tested according to EN 374[5]. Nitrile gloves of a sufficient thickness (e.g., 8 mil or greater) are a common choice.
-
Causality: The cyclohexylmethyl group may increase the lipophilicity of the molecule compared to thiourea, potentially increasing its ability to permeate through certain glove materials. Always check the manufacturer's glove compatibility charts for thiourea or similar compounds. Never wear compromised gloves; inspect for tears or pinholes before each use. For extended work, consider double-gloving.
-
Task-Specific Protocols: Elevating Your Protection
Different laboratory procedures carry different levels of risk. The following protocols provide step-by-step guidance for common tasks, ensuring your PPE matches the potential for exposure.
Weighing and Preparing Solutions (Solid Compound)
This stage presents the highest risk of inhaling fine particles. All handling of solid this compound must be performed within a certified chemical fume hood or a powder containment enclosure.
Step-by-Step PPE Protocol:
-
Don Core PPE: Begin with your lab coat, safety goggles, and appropriate gloves.
-
Add Respiratory Protection: Due to the risk of aerosolization, a NIOSH-approved respirator is required. A particulate respirator (e.g., N95, P100) is the minimum requirement[5][6]. Ensure you have been properly fit-tested for the model you are using.
-
Conduct Operations: Perform all weighing and solution preparations within the containment of the fume hood.
-
Post-Handling: After sealing the primary container, carefully wipe down the balance and surrounding surfaces with a damp paper towel to collect any residual dust. This towel must be disposed of as hazardous waste.
-
Doffing: Remove your respirator last, after leaving the immediate work area.
In-Experiment Use (Solutions)
Once in solution, the risk of inhalation decreases, but the risk of skin and eye exposure from splashes remains.
Step-by-Step PPE Protocol:
-
Don Core PPE: Lab coat, safety goggles, and chemically resistant gloves are mandatory.
-
Consider a Face Shield: For additions to reaction vessels or any transfer between containers, a face shield provides an essential extra layer of protection against splashes[3].
-
Work in a Fume Hood: All reactions should be conducted within a chemical fume hood to contain any potential vapors or aerosols.
Decontamination and Disposal: A Self-Validating System
Proper disposal is a critical part of the experimental lifecycle, ensuring the safety of you, your colleagues, and the environment.
PPE Decontamination & Disposal
-
Disposable Gloves: Remove gloves immediately after handling the compound and dispose of them in a designated hazardous waste container. Never touch door handles, keyboards, or personal items with contaminated gloves.
-
Lab Coats: If a lab coat becomes contaminated, it must be professionally decontaminated before reuse. Do not take contaminated lab coats home.
-
Reusable PPE: Safety goggles and face shields should be decontaminated after each use by washing with soap and water.
Chemical Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or excess solid compound and solutions.
-
Contaminated consumables (e.g., pipette tips, weighing paper, paper towels).
-
Empty stock containers.
Disposal Workflow:
-
Segregation: Use a dedicated, clearly labeled, and sealed container for all this compound waste. Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) office[7].
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your EHS department[8][9].
-
Regulations: Thiourea is listed by the EPA as a hazardous waste (U219), and this classification should be applied to its derivatives until proven otherwise[10]. Follow all institutional and regulatory guidelines for disposal[11].
Data Presentation and Visualizations
Summary of PPE Requirements
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Storage/Transport | Safety Goggles | Lab Coat, Nitrile Gloves | Not required |
| Weighing Solid | Safety Goggles & Face Shield | Lab Coat, Nitrile Gloves | Required (N95 or higher) |
| Preparing Solutions | Safety Goggles & Face Shield | Lab Coat, Nitrile Gloves | Required (N95 or higher) |
| Handling Solutions | Safety Goggles (Face Shield Recommended) | Lab Coat, Nitrile Gloves | Not required (in fume hood) |
| Waste Disposal | Safety Goggles & Face Shield | Lab Coat, Nitrile Gloves | Not required |
Experimental Workflows
References
- Safety Data Sheet: thiourea. Chemos GmbH & Co.KG.
- Safety D
- SAFETY D
- SAFETY D
- Chemwatch GHS SDS 22533 - Thiourea. SD Fine-Chem.
- SAFETY D
- SAFETY D
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- Hazardous Materials Disposal Guide. Nipissing University.
- Chemical waste. McGill University Hazardous Waste Management.
- Chemical Waste.
- Chemical Waste.
- Thiourea. Santa Cruz Biotechnology.
Sources
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. columbuschemical.com [columbuschemical.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. Chemical Waste | Duke OESO [safety.duke.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
